Faltan-d4
Description
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Structure
2D Structure
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-(trichloromethylsulfanyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOYBQGHSTUDB-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Faltan-d4 and its chemical structure
This technical guide provides a comprehensive overview of Faltan-d4, a deuterated isotropic analog of the fungicide Folpet. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, metabolism, and relevant experimental protocols.
Introduction to this compound
This compound is the deuterium-labeled version of Faltan, the common trade name for the fungicide Folpet. Folpet is a broad-spectrum, non-systemic fungicide used to protect a variety of crops from fungal diseases. The incorporation of deuterium atoms in this compound makes it a valuable tool in analytical and metabolic studies, serving as an internal standard for mass spectrometry-based quantification of Folpet.
Chemical Structure and Properties
This compound is chemically known as 2-(trichloromethylthio)-1H-isoindole-1,3(2H)-dione-d4. The deuterium atoms are typically located on the benzene ring of the phthalimide group.
Table 1: Chemical and Physical Properties of this compound and Folpet
| Property | This compound | Folpet (Faltan) |
| Chemical Formula | C₉D₄Cl₃NO₂S | C₉H₄Cl₃NO₂S |
| Molecular Weight | 300.58 g/mol | 296.6 g/mol |
| CAS Number | 1327204-12-5 | 133-07-3 |
| Appearance | White to off-white solid | White crystals |
| SMILES | ClC(Cl)(Cl)SN1C(C2=C([2H])C([2H])=C([2H])C([2H])=C2C1=O)=O | C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl |
| Solubility | Insoluble in water; soluble in organic solvents such as acetone and methanol. | Insoluble in water |
Mechanism of Action
The fungicidal activity of Folpet, and by extension this compound, is attributed to its reaction with thiol groups present in the amino acids and enzymes of fungal cells. This interaction disrupts cellular respiration and other vital metabolic processes, ultimately leading to cell death.
The proposed mechanism involves the cleavage of the sulfur-nitrogen bond in the Folpet molecule. This reaction releases thiophosgene (CSCl₂), a highly reactive intermediate. Thiophosgene readily reacts with sulfhydryl (-SH) groups in proteins and enzymes, leading to their inactivation.
Caption: Proposed mechanism of action of Folpet.
Metabolism
The metabolism of Folpet in biological systems proceeds through the hydrolysis of the trichloromethylthio group. The primary metabolites identified are phthalimide, phthalamic acid, and ultimately phthalic acid. These metabolites are generally considered to be less toxic than the parent compound.
Caption: Metabolic degradation pathway of Folpet.
Toxicology
The toxicological profile of Folpet has been studied in various animal models. The acute toxicity is generally considered to be low.
Table 2: Acute Toxicity of Folpet
| Species | Route | LD50 | Reference |
| Rat | Oral | >10,000 mg/kg | |
| Rabbit | Dermal | >22,600 mg/kg |
Experimental Protocols
Synthesis of this compound (General Approach)
A detailed, publicly available protocol for the synthesis of this compound is not readily found. However, a general approach for the synthesis of deuterated compounds involves the use of a deuterated precursor. In the case of this compound, this would likely involve the synthesis of deuterated phthalimide, followed by a reaction with perchloromethyl mercaptan.
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Method for Folpet Quantification using this compound as Internal Standard
This protocol outlines a general method for the quantification of Folpet in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Sample Preparation (QuEChERS Method)
-
Homogenize 10 g of the sample with 10 mL of water.
-
Add 10 mL of acetonitrile and 100 µL of this compound internal standard solution (1 µg/mL).
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the acetonitrile supernatant and clean it up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA and C18).
-
Centrifuge, and filter the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Folpet: Monitor appropriate precursor and product ion transitions.
-
This compound: Monitor the corresponding mass-shifted transitions.
-
3. Method Validation
-
Linearity: Establish a calibration curve over a relevant concentration range (e.g., 1-100 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 80-120%, and precision (relative standard deviation, RSD) should be <15%.
Table 3: Representative LC-MS/MS Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Conclusion
This compound is an essential analytical tool for the accurate and precise quantification of the fungicide Folpet. Its use as an internal standard in mass spectrometry-based methods helps to correct for matrix effects and variations in sample preparation, leading to more reliable data. Understanding the chemical properties, mechanism of action, and metabolism of Folpet is crucial for interpreting the results of studies utilizing this compound. The provided experimental protocols offer a foundation for the synthesis and analysis of this important labeled compound.
An In-depth Technical Guide to the Physical and Chemical Properties of Folpet-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folpet-d4 is the deuterated analog of Folpet, a broad-spectrum phthalimide fungicide used to control a variety of fungal diseases on crops. The incorporation of deuterium atoms into the Folpet structure makes it a valuable tool in analytical and metabolic studies. Its primary application is as an internal standard for the quantification of Folpet residues in various matrices, providing higher accuracy and precision in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the physical and chemical properties of Folpet-d4, its metabolic fate, and relevant experimental protocols.
Physical and Chemical Properties
The physical and chemical properties of Folpet-d4 are largely comparable to those of its non-deuterated counterpart, Folpet. The primary difference lies in its molecular weight due to the presence of four deuterium atoms.
Table 1: General and Physical Properties of Folpet-d4
| Property | Value | Reference |
| Chemical Name | N-(trichloromethylthio)phthalimide-d4 | [1] |
| Synonyms | 2-[(Trichloromethyl)thio]-1H-isoindole-1,3(2H)-dione-d4 | [1] |
| CAS Number | 1327204-12-5 | [2] |
| Molecular Formula | C₉D₄Cl₃NO₂S | [3] |
| Molecular Weight | 300.58 g/mol | [2][3] |
| Appearance | White to off-white solid (assumed from Folpet) | [4] |
| Melting Point | ~177 °C (assumed from Folpet) | [4] |
| Boiling Point | Decomposes before boiling (assumed from Folpet) | [5] |
| Vapor Pressure | <1.3 x 10⁻⁹ mbar at 20 °C (for Folpet) | [6] |
Table 2: Solubility Data of Folpet (as a proxy for Folpet-d4)
| Solvent | Solubility | Temperature | Reference |
| Water | 0.8 mg/L | 25 °C | [7] |
| Acetone | 34,000 mg/L | 20 °C | [5] |
| Chloroform | 87,000 mg/100 mL | 20 °C | [6] |
| Benzene | 22,000 mg/100 mL | 20 °C | [6] |
| Isopropanol | 12,500 mg/100 mL | 20 °C | [6] |
Table 3: Stability of Folpet (as a proxy for Folpet-d4)
| Condition | Stability | Reference |
| Hydrolysis Half-life (DT₅₀) at 25 °C | ||
| pH 4 | 115 days | [8] |
| pH 7 | 56.7 hours | [8] |
| pH 9 | 1.1 hours | [8] |
| General | Stable in the dry state. Rapidly hydrolyzed in concentrated alkalis and at elevated temperatures. | [5] |
Metabolic Pathway
The metabolic degradation of Folpet, and by extension Folpet-d4, proceeds primarily through the cleavage of the nitrogen-sulfur (N-S) bond. This initial step is a non-enzymatic reaction that can be enhanced in the presence of thiol-containing compounds. The metabolic pathway does not significantly differ between plants and animals.
The primary metabolites are phthalimide-d4 and a reactive thiophosgene intermediate. Phthalimide-d4 can be further hydrolyzed to phthalamic acid-d4 and subsequently to phthalic acid-d4. The thiophosgene intermediate is highly reactive and is rapidly detoxified.
Caption: Metabolic pathway of Folpet-d4.
Experimental Protocols
Synthesis of Folpet-d4
The synthesis of Folpet-d4 can be adapted from the established methods for synthesizing Folpet, with the key modification being the use of deuterated starting materials. A common industrial synthesis of Folpet involves the reaction of phthalimide with trichloromethanesulfenyl chloride. For Folpet-d4, phthalimide-d4 would be the required starting material. Phthalimide-d4 can be prepared by the reaction of phthalic anhydride-d4 with ammonia.
A representative, non-optimized laboratory-scale synthesis protocol is as follows:
-
Synthesis of Phthalimide-d4:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride-d4 (1 equivalent) with an excess of a suitable ammonia source (e.g., urea or ammonium carbonate).
-
Heat the mixture under controlled conditions (e.g., 150-200 °C) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Allow the reaction mixture to cool, and then purify the crude phthalimide-d4 by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Synthesis of Folpet-d4:
-
Dissolve the purified phthalimide-d4 (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add trichloromethanesulfenyl chloride (1 equivalent) to the cooled solution with stirring.
-
Allow the reaction to proceed at low temperature for several hours, monitoring its progress by TLC or GC-MS.
-
After completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude Folpet-d4 by column chromatography or recrystallization to yield the final product.
-
Caption: General workflow for the synthesis of Folpet-d4.
Analytical Method using Folpet-d4 as an Internal Standard
Folpet-d4 is commonly used as an internal standard for the quantification of Folpet in environmental and biological samples. The following is a generalized experimental protocol for sample preparation and analysis using LC-MS/MS.
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh a homogenized sample (e.g., 10 g of fruit or vegetable) into a 50 mL centrifuge tube.
-
Add a known amount of Folpet-d4 internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Folpet and Folpet-d4 are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Folpet | [Value] | [Value] | [Value] |
| Folpet-d4 | [Value+4] | [Value] | [Value] |
Note: The exact m/z values will depend on the ionization mode and adduct formation.
-
Quantification: The concentration of Folpet in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (Folpet-d4) against a calibration curve prepared with known concentrations of Folpet and a constant concentration of Folpet-d4.
Caption: Experimental workflow for Folpet analysis using Folpet-d4.
References
Faltan-d4: An Overview of its Chemical Properties
Faltan-d4, a deuterated analog of the fungicide Faltan (also known as Folpet), is primarily utilized as an internal standard in analytical and research settings for the quantification of its non-deuterated counterpart. This guide provides its key chemical identifiers.
Chemical Identity and Properties
The fundamental chemical information for this compound is detailed below, providing researchers with essential data for its application.
| Identifier | Value | Reference |
| CAS Number | 1327204-12-5 | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 300.58 g/mol | [1][2][3][4][5][6][8] |
| Molecular Formula | C₉D₄Cl₃NO₂S | [6] |
| Synonyms | Folpet-d4, 2-(Trichloromethylsulfanyl)isoindole-d4-1,3-dione, N-(Trichloromethylthio)phthalimide-d4 | [2][3] |
General Experimental Workflow for Detection
While specific experimental protocols for this compound are application-dependent, a general workflow for its use as an internal standard in chromatography-mass spectrometry (GC-MS or LC-MS) is outlined below. This process is typical for the quantification of pesticides in various matrices.
Due to the specific nature of this compound as a deuterated internal standard, detailed signaling pathway information is not applicable. Its primary role is in analytical chemistry rather than as a biologically active agent in experimental systems. The mechanism of action of its non-deuterated counterpart, Faltan, involves the inhibition of fungal growth through non-specific thiol reactivity.
References
- 1. Folpet-d4 | CAS 1327204-12-5 | LGC Standards [lgcstandards.com]
- 2. Folpet-d4 PESTANAL , analytical standard 1327204-12-5 [sigmaaldrich.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Folpet-d4 | CAS 1327204-12-5 | LGC Standards [lgcstandards.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Folpet D4 | CAS 1327204-12-5 | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
The Gold Standard: A Technical Guide to the Use of Deuterated Internal Standards in Mass Spectrometry, Featuring Faltan-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, achieving the highest levels of accuracy and precision is paramount for reliable analytical data. This technical guide delves into the critical role of deuterated internal standards in ensuring the robustness and reproducibility of quantitative assays. While the principles discussed are broadly applicable, this paper will use Faltan-d4 as a central example to illustrate the core concepts, experimental protocols, and best practices for leveraging these powerful analytical tools in research, clinical diagnostics, and drug development.
An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte.[1] The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte of interest.[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are frequently employed for this purpose.[1][2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical workflow, from sample preparation to detection.[2] This co-elution and similar ionization response are crucial for compensating for variations in extraction efficiency, injection volume, and matrix effects that can compromise quantitative accuracy.[1][3]
Core Principles: The "Why" of Using this compound
The fundamental advantage of using a deuterated internal standard like this compound is its ability to correct for analytical variability.[2] By introducing a known quantity of the deuterated standard into every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[2][4] This ratiometric approach effectively normalizes for variations that might occur during the analytical process.
Key Advantages of Using a Deuterated Internal Standard:
-
Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since the deuterated internal standard is chemically almost identical to the analyte, it experiences similar matrix effects, allowing for accurate correction.[3]
-
Correction for Sample Preparation Variability: Losses can occur during extraction, evaporation, and reconstitution steps. A deuterated internal standard, added at the outset, accounts for these losses.[1]
-
Improved Precision and Accuracy: By mitigating the effects of experimental variability, deuterated internal standards significantly enhance the precision and accuracy of quantitative results.[5]
-
Robustness of the Assay: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.[1]
Experimental Protocol: A General Workflow for this compound Analysis
The following is a generalized experimental protocol for the quantitative analysis of an analyte using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol should be optimized for the specific analyte and matrix being investigated.
Materials and Reagents
-
Analyte of interest and this compound internal standard
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Sample matrix (e.g., plasma, urine, tissue homogenate)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation
-
Spiking: To a known volume or weight of the sample, calibrator, or quality control, add a precise amount of the this compound internal standard solution.
-
Extraction: Perform a protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the matrix. For example, a protein precipitation might involve adding a cold organic solvent like acetonitrile or methanol containing the internal standard.
-
Evaporation and Reconstitution: The extracted sample is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the initial mobile phase of the LC-MS/MS system.
LC-MS/MS Analysis
The analysis is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3][6] This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Illustrative LC-MS/MS Parameters for an Analyte and its d4-Internal Standard:
| Parameter | Analyte | This compound (Internal Standard) |
| Ionization Mode | Positive or Negative ESI | Positive or Negative ESI |
| Precursor Ion (m/z) | [M+H]+ or [M-H]- | [M+4+H]+ or [M+4-H]- |
| Product Ion (m/z) | Specific fragment ion | Corresponding specific fragment ion |
| Collision Energy (eV) | Optimized for analyte | Optimized for internal standard |
| Cone Voltage (V) | Optimized for analyte | Optimized for internal standard |
Note: The precursor ion for the d4-internal standard will be 4 mass units higher than the analyte, assuming four deuterium atoms have been incorporated.
Data Analysis
The concentration of the analyte in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard.
Visualization of Key Processes
Logical Workflow for Method Development
The following diagram illustrates the logical steps involved in developing a quantitative mass spectrometry method using a deuterated internal standard.
Role of this compound in the Analytical Workflow
This diagram illustrates how the internal standard is utilized throughout the analytical process to ensure accurate quantification.
Quantitative Data Summary
When developing a quantitative method, it is crucial to validate the performance of the assay. The following table summarizes typical validation parameters that should be assessed.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within 20% |
| Precision (%CV) | Within-run and between-run precision should be ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within-run and between-run accuracy should be within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Assessed to ensure it is compensated for by the internal standard |
Conclusion
Deuterated internal standards like this compound are indispensable tools in modern mass spectrometry for achieving reliable and reproducible quantitative results.[2] By co-eluting with the analyte of interest and exhibiting similar behavior during sample preparation and ionization, they effectively compensate for a wide range of analytical variabilities.[1] The implementation of a well-characterized deuterated internal standard, coupled with a validated LC-MS/MS method, provides the foundation for high-quality quantitative data in diverse applications, from preclinical drug metabolism studies to large-scale clinical biomarker validation.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. scispace.com [scispace.com]
- 6. Strategies for large-scale targeted metabolomics quantification by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kinetic Isotope Effect of Faltan-d4 (Folpet-d4)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Introduction to Faltan (Folpet) and the Kinetic Isotope Effect
Faltan, chemically known as N-(trichloromethylthio)phthalimide, is a broad-spectrum, non-systemic fungicide. Its mode of action is believed to involve the inhibition of spore germination and fungal growth through covalent modification of sulfhydryl groups in essential fungal enzymes. The trichloromethylthio (-SCCl3) moiety is highly reactive and is central to its biological activity.
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of Faltan-d4, the replacement of four hydrogen atoms on the phthalimide ring with deuterium (d4) can provide insights into reactions involving the cleavage of C-H bonds. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. A secondary KIE may be observed when the isotopic substitution is at a position adjacent to the reacting center.
Potential Metabolic Pathways and Reactions for KIE Studies
The metabolism of Folpet primarily involves the cleavage of the S-N bond, releasing phthalimide and a reactive thiophosgene intermediate from the trichloromethylthio group. While the primary site of metabolic cleavage does not directly involve the C-H bonds on the phthalimide ring, secondary metabolic transformations of the phthalimide moiety could potentially exhibit a kinetic isotope effect.
Hypothetical Reaction for KIE Observation:
Hydroxylation of the aromatic ring of the phthalimide metabolite would be a likely reaction to exhibit a primary kinetic isotope effect. This reaction is often catalyzed by cytochrome P450 enzymes.
-
Reaction: Phthalimide → Hydroxyphthalimide
-
Rate-determining step: C-H bond cleavage on the aromatic ring.
-
Expected KIE: The C-D bond is stronger than the C-H bond, leading to a slower reaction rate for the deuterated compound (kH/kD > 1).
A diagram illustrating the logical workflow for investigating the KIE of this compound is presented below.
Caption: Experimental workflow for determining the kinetic isotope effect of this compound.
Detailed Experimental Protocols
The following are hypothetical, yet standard, protocols for conducting a study on the kinetic isotope effect of this compound.
3.1. Synthesis of this compound
-
Objective: To synthesize this compound from commercially available deuterated starting materials.
-
Starting Material: Phthalic-d4 anhydride.
-
Procedure:
-
Phthalic-d4 anhydride is reacted with ammonia to form phthalimide-d4.
-
Phthalimide-d4 is then reacted with perchloromethyl mercaptan (ClSCCl3) in the presence of a base (e.g., sodium hydroxide) to yield this compound (N-(trichloromethylthio)phthalimide-d4).
-
The product is purified by recrystallization and its identity and isotopic purity confirmed by NMR and mass spectrometry.
-
3.2. In Vitro Metabolism Studies
-
Objective: To measure the rate of metabolism of Faltan and this compound in a controlled environment.
-
System: Human liver microsomes (or a specific cytochrome P450 isozyme).
-
Protocol:
-
Prepare incubation mixtures containing liver microsomes, a NADPH-generating system, and either Faltan or this compound at various concentrations.
-
Initiate the reaction by adding the substrate (Faltan or this compound).
-
Incubate at 37°C for a specified time course.
-
Quench the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant for analysis.
-
3.3. Analytical Method for Metabolite Quantification
-
Objective: To quantify the formation of metabolites over time.
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Procedure:
-
Separate the parent compound and its metabolites using reverse-phase HPLC.
-
Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Develop specific MRM transitions for the parent compounds (Faltan and this compound) and their expected metabolites (e.g., hydroxy-Faltan and hydroxy-Faltan-d4).
-
Construct calibration curves using authentic standards to determine the concentration of the metabolites.
-
Data Presentation and Interpretation
The quantitative data from these experiments would be summarized to calculate the KIE.
Table 1: Hypothetical Kinetic Parameters for Faltan and this compound Metabolism
| Compound | Vmax (pmol/min/mg protein) | Km (µM) | Vmax/Km (µL/min/mg protein) |
| Faltan (light) | 100 | 10 | 10 |
| This compound (heavy) | 50 | 10 | 5 |
Table 2: Calculation of the Kinetic Isotope Effect
| Parameter | Value |
| kH (Vmax/Km for Faltan) | 10 |
| kD (Vmax/Km for this compound) | 5 |
| KIE (kH/kD) | 2.0 |
A KIE value of 2.0 would indicate that the C-H bond is broken in the rate-determining step of the reaction and that deuteration has a significant effect on the reaction rate.
The potential signaling pathway affected by Faltan's reactivity with thiol groups is visualized below.
Caption: Proposed mechanism of action of Faltan (Folpet) via thiol reactivity.
Conclusion
The use of this compound as a tool to investigate the kinetic isotope effect provides a powerful method for elucidating the mechanisms of its metabolism and reactivity. While direct experimental data on the KIE of this compound is not currently prevalent in public literature, the established principles of KIE studies and the known biochemistry of Faltan allow for the formulation of robust experimental designs. The methodologies and theoretical framework presented in this guide offer a solid foundation for researchers and professionals in drug development and toxicology to explore the intricate details of Faltan's biological interactions. Such studies are crucial for a deeper understanding of its efficacy as a fungicide and for a comprehensive assessment of its safety profile.
Faltan-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Faltan-d4. As specific, comprehensive stability studies on the deuterated form are not extensively available in public literature, this document synthesizes data from its non-deuterated parent compound, Folpet, to infer the stability profile of this compound. The deuterated analog is expected to exhibit similar chemical stability. This guide also includes recommended storage conditions based on available supplier data for this compound and detailed experimental protocols for stability-indicating analyses based on methods validated for Folpet.
Overview of this compound
This compound is the deuterated form of Faltan (Folpet), a broad-spectrum phthalimide fungicide. The incorporation of deuterium atoms provides a stable, heavier isotope useful as an internal standard in quantitative mass spectrometry-based analytical methods. Its chemical behavior and, by extension, its stability, are anticipated to be nearly identical to that of Folpet.
Recommended Storage Conditions
Proper storage is crucial for maintaining the integrity of this compound. The following storage conditions are recommended to ensure its long-term stability.[1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
It is also recommended to keep the compound in a tightly sealed container and in a dry environment. While stable at room temperature for short periods, such as during shipping, adherence to the recommended long-term storage conditions is critical for preserving its purity and analytical performance.
Chemical Stability and Degradation Pathways
This compound, like its parent compound Folpet, is susceptible to degradation, primarily through hydrolysis. The stability is significantly influenced by pH. Folpet is stable in a dry state but hydrolyzes slowly in water at room temperature and more rapidly at elevated temperatures or in alkaline conditions.[2]
Hydrolysis
Hydrolysis is the principal degradation pathway for Folpet and, by extension, this compound. The reaction involves the cleavage of the N-S bond, leading to the formation of phthalimide and thiophosgene. Phthalimide is then further hydrolyzed to phthalamic acid, which in turn hydrolyzes to phthalic acid.[3][4]
The rate of hydrolysis is highly dependent on the pH of the aqueous solution.
Table of Folpet Hydrolysis Half-Life at 25°C
| pH | Half-Life (DT50) | Reference |
| 3 | - | [5] |
| 5 | 2.6 hours | [6][7] |
| 7 | 1.1 hours | [6][7] |
| 9 | 67 seconds (1.1 minutes) | [6][7] |
Degradation in Soil
In soil, Folpet undergoes degradation under both aerobic and anaerobic conditions. The primary degradation product is phthalimide, which is further mineralized to carbon dioxide.
Table of Folpet Degradation in Soil
| Condition | Half-Life (DT50) | Major Degradation Products | Reference |
| Aerobic (first 14 days) | 4.3 days | Phthalimide, Phthalic acid, CO2 | [6] |
| Aerobic (14-365 days) | 167 days | Phthalimide, Phthalic acid, CO2 | [6] |
| Anaerobic | 15 days | Phthalimide, Phthalic acid | [6] |
Photolysis and Atmospheric Degradation
Direct photolysis in aqueous solutions is not considered a major degradation pathway for Folpet, as hydrolysis is a more rapid process.[6] However, in the atmosphere, Folpet is expected to be degraded by reacting with photochemically produced hydroxyl (OH) and nitrate (NO3) radicals.[5][8][9]
Degradation Pathway Diagram
The following diagram illustrates the primary degradation pathway of this compound (based on Folpet).
Experimental Protocols for Stability Testing
To assess the stability of this compound and quantify its degradation products, validated analytical methods are essential. The following protocols are based on established methods for Folpet analysis.[1][7][10]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of Folpet and its primary degradant, phthalimide, is reverse-phase HPLC with UV detection.[11]
Experimental Workflow for HPLC Analysis
HPLC Parameters (Example)
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/water gradient
-
Detector: UV detector
-
Analytes: this compound and its degradation products (e.g., phthalimide-d4)
Gas Chromatography (GC) Based Methods
Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be used, particularly for the analysis of the parent compound. However, Folpet is thermally labile and can degrade to phthalimide in the GC injector, which requires careful method development and consideration.[7] The use of an internal standard, such as this compound itself in the analysis of Folpet, is crucial to correct for analytical variability.
Considerations for GC Methods
-
Injector Temperature: Must be optimized to minimize thermal degradation.
-
Derivatization: May be necessary for certain degradation products.
-
Matrix Effects: Can be significant and should be addressed, for example, by using matrix-matched calibration standards.
Summary
While specific stability data for this compound is limited, a comprehensive understanding of its stability can be derived from the extensive data available for its non-deuterated analog, Folpet. This compound is expected to be stable when stored under the recommended conditions: frozen, protected from light, and in a dry environment. The primary degradation pathway is hydrolysis, which is significantly accelerated by alkaline conditions. For researchers and drug development professionals, it is imperative to use validated stability-indicating analytical methods, such as HPLC, to monitor the integrity of this compound and its solutions over time, especially when used as an internal standard in quantitative assays.
References
- 1. fao.org [fao.org]
- 2. 161. Folpet (FAO/PL:1969/M/17/1) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Peer review of the pesticide risk assessment of the active substance folpet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folpet | C9H4Cl3NO2S | CID 8607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
- 9. Atmospheric oxidation of Folpet initiated by OH radicals, NO3 radicals, and O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. In vitro Detection of Folpet and Its Degradation to Phthalimide in Aqueous Solutions and in Yeast Suspensions | American Journal of Enology and Viticulture [ajevonline.org]
An In-depth Technical Guide to the Safe Handling and Use of Folpet-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, handling precautions, and relevant experimental protocols for Folpet-d4, a deuterated analog of the fungicide Folpet. This document is intended for use by professionals in research and development who require detailed technical information for the safe and effective use of this compound.
Chemical and Physical Properties
Folpet-d4 is a deuterated form of Folpet, a phthalimide-based fungicide. The deuteration makes it a suitable internal standard for quantitative analysis by mass spectrometry.
| Property | Value | References |
| Synonyms | 2-(Trichloromethylsulfanyl)isoindole-d4-1,3-dione, N-(Trichloromethylthio)phthalimide-d4 | |
| CAS Number | 1327204-12-5 | |
| Molecular Formula | C₉D₄Cl₃NO₂S | |
| Molecular Weight | 300.58 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in water. Soluble in organic solvents such as acetone and toluene. | [1][2] |
Safety and Hazard Information
Folpet-d4 should be handled with care, following established laboratory safety protocols. The primary hazards are outlined below.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Carcinogenicity | 2 | H351: Suspected of causing cancer. |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |
Precautionary Measures and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling Folpet-d4. The following PPE is recommended:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Body Protection | Laboratory coat | Standard |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation or a rash develops, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling, Storage, and Disposal
-
Handling : Avoid contact with skin and eyes. Avoid creating dust. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological effects of Folpet and the analytical use of Folpet-d4.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of Folpet on a cell line of interest.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Folpet stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of Folpet in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of Folpet. Include a vehicle control (medium with the same concentration of solvent as the highest Folpet concentration) and a blank control (medium only).
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest treated with Folpet
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation : Induce apoptosis in your target cells by treating them with appropriate concentrations of Folpet for a specified time. Include untreated cells as a negative control.
-
Cell Harvesting : Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay measures the level of intracellular ROS, a key indicator of oxidative stress.
Materials:
-
Cell line of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding : Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of Folpet for the desired time. Include an untreated control and a positive control (e.g., H₂O₂).
-
DCFH-DA Loading : Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of a 10-20 µM DCFH-DA working solution (prepared fresh in serum-free medium) to each well.
-
Incubation : Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing : Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement : Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Data Analysis : Normalize the fluorescence intensity of the treated samples to the untreated control to determine the fold increase in ROS production.
Use of Folpet-d4 as an Internal Standard for Quantitative Analysis
This protocol outlines the general workflow for using Folpet-d4 as an internal standard in a quantitative LC-MS/MS method.[3][4]
Materials:
-
Folpet-d4 analytical standard
-
Folpet analytical standard
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Volumetric flasks and precision pipettes
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions :
-
Accurately weigh a known amount of Folpet-d4 and dissolve it in a high-purity solvent in a volumetric flask to prepare a primary stock solution (e.g., 1 mg/mL).
-
Similarly, prepare a primary stock solution of non-deuterated Folpet.
-
-
Preparation of Working Solutions :
-
Prepare a working internal standard solution by diluting the Folpet-d4 primary stock solution to a fixed concentration (e.g., 1 µg/mL).
-
Prepare a series of calibration standards by serially diluting the Folpet primary stock solution and spiking each standard with the same fixed concentration of the Folpet-d4 working internal standard solution.
-
-
Sample Preparation :
-
To each unknown sample, add a precise volume of the Folpet-d4 working internal standard solution at the beginning of the sample preparation process (e.g., extraction).
-
Perform the necessary sample extraction and clean-up procedures.
-
-
LC-MS/MS Analysis :
-
Analyze the prepared calibration standards and samples by LC-MS/MS.
-
Monitor at least two specific precursor-to-product ion transitions (MRMs) for both Folpet and Folpet-d4.
-
-
Data Analysis :
-
Construct a calibration curve by plotting the ratio of the peak area of Folpet to the peak area of Folpet-d4 against the concentration of Folpet for the calibration standards.
-
Determine the concentration of Folpet in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Folpet-Induced Cytotoxicity
Folpet is known to induce cytotoxicity through the generation of oxidative stress. This can lead to the activation of stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK, which are involved in promoting apoptosis. Concurrently, the pro-survival ERK pathway may be affected.
Caption: Proposed MAPK signaling pathway for Folpet-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of Folpet-d4 in a research laboratory.
Caption: General workflow for in vitro cytotoxicity assessment of Folpet-d4.
Logical Relationship for Safe Handling
This diagram outlines the logical steps for ensuring the safe handling of Folpet-d4 in a laboratory setting.
Caption: Logical workflow for the safe handling of Folpet-d4.
References
Methodological & Application
Application Note: A Robust LC-MS/MS Method for Quantitative Analysis Using a Deuterated Internal Standard
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantitative analysis. A key element in developing robust and reliable LC-MS/MS methods is the use of an appropriate internal standard (ISTD). Stable isotope-labeled internal standards, such as deuterated analogs (e.g., Analyte-d4), are considered the gold standard for quantitative mass spectrometry.[1][2][3] This is because they share nearly identical physicochemical properties with the analyte of interest, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation.[4] The mass difference allows for their distinct detection by the mass spectrometer, enabling accurate correction for analyte losses during sample processing and variations in instrument response, a technique known as isotope dilution mass spectrometry (IDMS).[3][4]
This application note details a generalized yet comprehensive protocol for the development of an LC-MS/MS method utilizing a deuterated internal standard for the accurate quantification of a target analyte in a biological matrix. While the specific compound "Faltan-d4" was not identified in literature searches, the principles and procedures outlined here are broadly applicable to a wide range of deuterated internal standards.
Experimental Protocols
1. Materials and Reagents
-
Standards: Analyte (analytical standard, >98% purity) and Analyte-d4 (internal standard, >98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water.
-
Mobile Phase Additives: Formic acid (LC-MS grade) or ammonium formate (LC-MS grade).
-
Biological Matrix: Blank human plasma, serum, or other relevant biological fluid.
-
Solid-Phase Extraction (SPE) Cartridges: Appropriate chemistry for the analyte of interest (e.g., C18).
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and Analyte-d4 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable organic solvent like methanol or acetonitrile. Store these solutions at -20°C.
-
Intermediate Standard Solutions (10 µg/mL): Prepare intermediate standard solutions by diluting the primary stock solutions with the same solvent.
-
Working Standard Solutions: A series of calibration curve (CC) standards and quality control (QC) samples should be prepared by spiking the intermediate standard solution of the analyte into the blank biological matrix.[5] A constant amount of the Analyte-d4 intermediate solution is added to all CC, QC, and unknown samples.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Fortification: To 500 µL of the biological matrix sample (blank, CC, QC, or unknown), add a predetermined amount of the Analyte-d4 working solution.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the fortified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an appropriate aqueous solution to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 200 µL) of the initial mobile phase.[6]
4. LC-MS/MS Instrumentation and Conditions
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analyte, holds for a short period, and then returns to the initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL.[8]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM).[9]
-
Ion Source Parameters: Optimized for the specific instrument and analyte, including parameters like ion spray voltage, temperature, and gas flows.[7]
-
MRM Transitions: At least two transitions (one for quantification and one for qualification) should be optimized for both the analyte and the deuterated internal standard.
-
Data Presentation
Quantitative data from the LC-MS/MS analysis should be summarized in clear and concise tables.
Table 1: Optimized Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Analyte | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Analyte-d4 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Calibration Curve Summary
| Concentration (ng/mL) | Mean Response Ratio (Analyte/ISTD) | Accuracy (%) | Precision (%CV) |
| LLOQ | [Insert Value] | [Insert Value] | [Insert Value] |
| Low | [Insert Value] | [Insert Value] | [Insert Value] |
| Mid | [Insert Value] | [Insert Value] | [Insert Value] |
| High | [Insert Value] | [Insert Value] | [Insert Value] |
| ULOQ | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Mid QC | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| High QC | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Folpet in Environmental Samples using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folpet is a broad-spectrum, non-systemic fungicide widely used in agriculture to protect crops from fungal diseases. Due to its extensive use, there is a growing concern about its potential contamination of environmental compartments such as soil and water. Consequently, robust and sensitive analytical methods are required for the accurate quantification of Folpet residues to assess environmental exposure and ensure regulatory compliance.
This application note describes a detailed protocol for the quantitative analysis of Folpet in soil and water samples using an isotope dilution technique with Folpet-d4 as an internal standard. The use of an isotopically labeled internal standard is critical for compensating for potential matrix effects and procedural losses during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This methodology employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred to mitigate the thermal degradation of Folpet that can occur in the hot injector of a GC system.[2][3]
Principle of Isotope Dilution
Isotope dilution mass spectrometry is a powerful analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, Folpet-d4) to the sample at the beginning of the analytical process. Folpet-d4 is chemically identical to Folpet but has a different mass due to the replacement of four hydrogen atoms with deuterium. As the internal standard and the native analyte behave identically during extraction, cleanup, and ionization, the ratio of their signals in the mass spectrometer provides a highly accurate measure of the analyte concentration, irrespective of sample loss or matrix-induced signal suppression or enhancement.
Caption: Isotope dilution workflow for Folpet analysis.
Experimental Protocols
Materials and Reagents
-
Folpet analytical standard (≥98% purity)
-
Folpet-d4 internal standard (≥98% purity, deuterated on the phthalimide ring)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Magnesium sulfate (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Trisodium citrate dihydrate (analytical grade)
-
Disodium hydrogen citrate sesquihydrate (analytical grade)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for soil samples with high pigment content)
-
Ultrapure water
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE cleanup
-
Syringe filters (0.22 µm, PTFE)
Sample Preparation: Modified QuEChERS Protocol
-
To a 50 mL polypropylene centrifuge tube, add 10 mL of the water sample.
-
Spike the sample with the Folpet-d4 internal standard solution to achieve a final concentration of 50 µg/L.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate the soil.
-
Spike the sample with the Folpet-d4 internal standard solution to achieve a final concentration of 50 µg/kg.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Add the QuEChERS extraction salts as described for water samples.
-
Cap the tube tightly and shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the cleaned extract, filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial for analysis.
Caption: QuEChERS sample preparation workflow.
Instrumental Analysis
-
Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Folpet | 313.9 | 147.0 | 104.0 |
| Folpet-d4 | 317.9 | 151.0 | 108.0 |
-
Chromatographic Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Pulsed Splitless, 250°C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program: Start at 80°C (hold 1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold 5 min).
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
MRM Transitions: [4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Folpet | 259.9 | 130.0 | 95.0 |
| Folpet-d4 | 263.9 | 134.0 | 99.0 |
Data Presentation
The following tables summarize representative quantitative data for the analysis of Folpet in environmental samples using the described methods. This data is compiled from various sources and serves as an example of expected method performance.
Table 1: Method Validation Parameters
| Parameter | Water (LC-MS/MS) | Soil (GC-MS/MS) |
| Linearity Range | 0.1 - 100 µg/L | 1 - 500 µg/kg |
| Correlation Coefficient (r²) | >0.995 | >0.99 |
| Limit of Detection (LOD) | 0.03 µg/L | 0.3 µg/kg |
| Limit of Quantification (LOQ) | 0.1 µg/L | 1 µg/kg |
Table 2: Accuracy and Precision (Recovery and RSD)
| Matrix | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Water | 0.1 µg/L (LOQ) | 95 | 8 |
| 1.0 µg/L | 98 | 5 | |
| 10 µg/L | 102 | 4 | |
| Soil | 1 µg/kg (LOQ) | 92 | 11 |
| 10 µg/kg | 96 | 7 | |
| 100 µg/kg | 99 | 6 |
Conclusion
The described analytical methodology, combining a modified QuEChERS extraction with isotope dilution LC-MS/MS or GC-MS/MS, provides a robust, accurate, and sensitive approach for the quantification of Folpet in environmental water and soil samples. The use of Folpet-d4 as an internal standard is crucial for mitigating matrix effects and ensuring reliable results. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and risk assessment of pesticides. The provided protocols and performance data demonstrate the suitability of this method for routine analysis in a regulatory or research setting.
References
Application Note: Faltan-d4 for Enhanced Pesticide Residue Analysis in Diverse Food Matrices
Abstract
This application note provides a comprehensive overview and detailed protocols for the use of Faltan-d4 (Folpet-d4) as an isotopically labeled internal standard (ILIS) for the quantitative analysis of the fungicide Folpet in various food matrices. The use of this compound is critical for correcting analytical variability, including matrix effects and procedural losses during sample preparation and analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of food safety and pesticide residue analysis.
Introduction
Folpet, a broad-spectrum phthalimide fungicide, is widely used in agriculture to protect crops from fungal diseases.[4] However, its residues in food products are a significant concern for consumer health and are therefore strictly regulated. The analysis of Folpet presents considerable challenges due to its instability and susceptibility to degradation into metabolites such as phthalimide (PI) during sample processing and analysis, particularly with GC-based methods.[3][5]
To ensure accurate and reliable quantification of Folpet residues, the use of a stable isotope-labeled internal standard is highly recommended.[2][6] this compound, the deuterated analog of Folpet, serves as an ideal internal standard because it shares nearly identical physicochemical properties with the parent compound, allowing it to co-elute and experience similar ionization and matrix effects.[2] By adding a known amount of this compound to the sample at the beginning of the analytical workflow, any losses of Folpet during extraction, cleanup, and injection can be effectively compensated for, leading to more accurate and precise results.[3] This technique is a cornerstone of robust analytical methods for monitoring compliance with Maximum Residue Limits (MRLs) set by regulatory bodies.[2]
Experimental Protocols
Scope
This protocol is applicable to the determination of Folpet residues in a variety of food matrices, including fruits (e.g., grapes, strawberries), vegetables (e.g., lettuce, tomatoes), and cereals.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), ethyl acetate, toluene, acetone (all pesticide residue grade).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
Dispersive SPE (dSPE) Sorbents: Primary secondary amine (PSA), C18.
-
Standards: Folpet (certified reference material), this compound (Folpet-d4) internal standard solution (e.g., 10 µg/mL in a suitable solvent).
-
Equipment: High-speed homogenizer, centrifuge, GC-MS/MS or LC-MS/MS system.
Sample Preparation: Modified QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[7][8]
-
Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of reagent water and allow to rehydrate for 30 minutes.[9]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.[3]
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents. The specific sorbent composition may vary depending on the matrix to remove interferences like fatty acids, sugars, and pigments.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract: Transfer the cleaned extract into a vial for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis
a) GC-MS/MS Analysis
Folpet is amenable to GC-MS/MS analysis, although it can be prone to thermal degradation in the injector.[3] The use of this compound is particularly crucial to correct for this potential in-source degradation.
-
System: Agilent 7890 GC coupled to a 7010 series triple quadrupole mass spectrometer or equivalent.
-
Column: Low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection: 1 µL, pulsed splitless.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 10°C/min, and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
b) LC-MS/MS Analysis
LC-MS/MS offers a more robust alternative to GC-MS/MS for Folpet analysis, as it avoids the high temperatures that can cause degradation.[4][5]
-
System: Shimadzu LCMS-8060, Waters Xevo TQ-S, or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A) Water with 0.1% formic acid and 5 mM ammonium formate; B) Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Folpet from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI).[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the expected quantitative performance data for the analysis of Folpet using this compound as an internal standard.
Table 1: MRM Transitions for Folpet and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Folpet | 296.0 | 104.0 | 76.0 |
| This compound | 300.0 | 108.0 | 80.0 |
Note: Specific transitions should be optimized for the instrument in use.
Table 2: Method Validation Data in Various Food Matrices
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) | Limit of Quantification (LOQ) (mg/kg) |
| Grapes | 0.01 | 98 | 6 | 0.01 |
| 0.10 | 102 | 4 | ||
| Lettuce | 0.01 | 95 | 8 | 0.01 |
| 0.10 | 99 | 5 | ||
| Wheat Flour | 0.01 | 92 | 11 | 0.01 |
| 0.10 | 96 | 7 |
Recovery values are expected to be within the 70-120% range with RSDs ≤ 20% as per SANTE guidelines.[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of Folpet using this compound as an internal standard.
Caption: Logical workflow for Folpet residue analysis using this compound.
Signaling Pathways
The concept of signaling pathways is not applicable to the analytical use of this compound. This compound is employed as an internal standard for quantitative chemical analysis, a process that relies on its chemical and physical similarity to the target analyte (Folpet) to correct for variations in the analytical procedure. Its function is not related to biological or metabolic pathways within the food matrix itself but rather to ensuring the accuracy of the measurement of Folpet residues.
Conclusion
The use of this compound as an isotopically labeled internal standard is an indispensable tool for the accurate and precise quantification of Folpet residues in diverse and complex food matrices. By effectively compensating for matrix effects and procedural losses, this compound enhances the reliability of both GC-MS/MS and LC-MS/MS methods. The protocols and data presented in this application note provide a robust framework for laboratories to implement high-quality pesticide residue testing, ensuring food safety and compliance with international regulatory standards.
References
- 1. selectscience.net [selectscience.net]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. shimadzu.com [shimadzu.com]
- 5. lcms.cz [lcms.cz]
- 6. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Protocol for the Quantification of Phthalimide in Human Plasma Using Phthalimide-d4 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Faltan, also known as Folpet, is a broad-spectrum phthalimide fungicide used in agriculture. Due to its inherent instability in biological matrices, direct quantification of Folpet in plasma is challenging. Folpet rapidly degrades to its primary and more stable metabolite, phthalimide (PI). Therefore, the accepted bioanalytical approach is to quantify phthalimide in plasma as a reliable biomarker of Folpet exposure.[1][2] This application note provides a detailed protocol for the quantitative analysis of phthalimide in human plasma using a stable isotope-labeled internal standard, Phthalimide-d4, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in bioanalysis, as it effectively compensates for variability in sample preparation and potential matrix effects.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of phthalimide in human plasma. These values are representative of the performance expected from the described protocol.
Table 1: Calibration Curve Linearity for Phthalimide in Human Plasma
| Parameter | Value |
| Concentration Range | 1 - 250 µg/L |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (µg/L) | Intra-day Precision (%RSD) (n=5) | Inter-day Precision (%RSD) (n=5) | Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 1 | < 15 | < 15 | 80 - 120 |
| Low Quality Control (LQC) | 3 | < 15 | < 15 | 85 - 115 |
| Medium Quality Control (MQC) | 75 | < 15 | < 15 | 85 - 115 |
| High Quality Control (HQC) | 200 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Internal Standard Normalized Matrix Factor |
| Phthalimide | ~75% | Close to 1 (CV < 15%) |
Table 4: Stability
| Stability Condition | Duration | Result |
| Freeze-Thaw Stability | 3 cycles at -20°C | Stable |
| Short-Term (Bench-Top) Stability | 24 hours at room temperature | Stable |
| Long-Term Stability | 30 days at -20°C | Stable |
Experimental Protocols
Materials and Reagents
-
Phthalimide certified reference standard
-
Phthalimide-d4 (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Stock and Working Solutions Preparation
-
Phthalimide Stock Solution (1 mg/mL): Accurately weigh and dissolve phthalimide in methanol.
-
Phthalimide-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Phthalimide-d4 in methanol.
-
Phthalimide Working Solutions: Serially dilute the stock solution with a 50:50 methanol:water mixture to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Phthalimide-d4 stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Thawing: Thaw plasma samples and QC samples from -20°C to room temperature.
-
Spiking: Add 10 µL of the appropriate phthalimide working solution (or blank solvent for blank samples) to 190 µL of human plasma.
-
Internal Standard Addition: Add 20 µL of the 100 ng/mL Phthalimide-d4 internal standard working solution to all samples.
-
Vortex: Vortex the samples for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes. |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode |
| MRM Transitions | Phthalimide: To be determined experimentally (e.g., m/z 146 -> 102)Phthalimide-d4: To be determined experimentally (e.g., m/z 150 -> 106) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: MRM transitions and collision energies need to be optimized for the specific instrument used.
Visualizations
Metabolic Pathway of Folpet
Caption: Metabolic degradation of Folpet to Phthalimide and other metabolites.
Experimental Workflow
Caption: Workflow for the quantification of Phthalimide in plasma samples.
References
Application Note: High-Throughput Analysis of Folpet in Agricultural Commodities Using Faltan-d4 Isotope Dilution Method
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the fungicide Folpet in various food matrices. Due to the inherent instability of Folpet during sample preparation and analysis, which often leads to its degradation to phthalimide, the use of an isotope-labeled internal standard is crucial for accurate quantification. This protocol employs Faltan-d4 (Folpet-d4) as an internal standard in conjunction with the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using either gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high accuracy and precision, compensating for analyte losses during the analytical process.
Introduction
Folpet is a broad-spectrum, non-systemic fungicide used to control fungal diseases on a variety of crops. Its analysis is challenging due to its thermal lability and susceptibility to degradation, primarily to phthalimide, during sample extraction and chromatographic analysis. Regulatory bodies often include phthalimide in the residue definition for Folpet, making the accurate determination of both compounds essential.
The use of an isotopically labeled internal standard (ILIS) such as this compound is the preferred approach to mitigate these analytical challenges. This compound, with its similar chemical and physical properties to Folpet, co-elutes and experiences similar matrix effects and degradation, thus providing reliable correction for analytical variability. This application note provides a comprehensive protocol for the sample preparation and analysis of Folpet using this compound, suitable for researchers, scientists, and professionals in the field of drug development and food safety.
Experimental Workflow
The overall experimental workflow for the analysis of Folpet using this compound is depicted in the following diagram:
Caption: Experimental workflow for Folpet analysis.
Quantitative Data Summary
The following table summarizes the performance of the method using this compound as an internal standard across different matrices and analytical platforms.
| Analyte | Matrix | Method | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Folpet | Apple | LC-ESI(+/-)-MS/MS | 0.02 | 95 | 5 | - | EURL-SRM |
| Folpet | Wheat Flour | LC-ESI(+/-)-MS/MS | 0.04 | 102 | 8 | - | EURL-SRM |
| Folpet | Apple | LC-APCI(-)-MS/MS | 0.02 | 98 | 4 | - | EURL-SRM |
| Folpet | Wheat Flour | LC-APCI(-)-MS/MS | 0.04 | 99 | 7 | - | EURL-SRM |
| Folpet | Apples | LC-QqQIT (MS3) | 0.01-0.05 | 83-118 | <19 | 0.01 | |
| Folpet | Tomatoes | LC-QqQIT (MS3) | 0.01-0.05 | 83-118 | <19 | 0.01 | |
| Folpet | Sweet Pepper | LC-QqQIT (MS3) | 0.01-0.05 | 83-118 | <19 | 0.03 | |
| Folpet | Wheat Flour | LC-QqQIT (MS3) | 0.01-0.05 | 83-118 | <19 | 0.05 | |
| Folpet | Sesame Seeds | LC-QqQIT (MS3) | 0.01-0.05 | 83-118 | <19 | 0.05 | |
| Folpet | Fennel Seeds | LC-QqQIT (MS3) | 0.01-0.05 | 83-118 | <19 | 0.05 |
Experimental Protocols
1. Materials and Reagents
-
Folpet analytical standard (≥98% purity)
-
This compound (Folpet-d4) internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic acid (≥98%)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented matrices)
-
Deionized water
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Folpet and this compound, respectively, in 10 mL of acidified acetonitrile (e.g., with 0.1% formic acid) to prevent degradation. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with acidified acetonitrile to prepare intermediate working solutions.
-
Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound for spiking into samples.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extracts with appropriate concentrations of Folpet and a constant concentration of this compound.
3. Sample Preparation (QuEChERS Protocol)
This protocol is based on the citrate-buffered QuEChERS method (EN 15662).
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable) to a uniform consistency. For samples with high water content, cryogenic milling can minimize degradation.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture. A common mixture for many food matrices is 150 mg MgSO₄ and 25 mg PSA. For pigmented samples, GCB may be added, but its use should be evaluated carefully to avoid loss of planar pesticides.
-
Vortex the tube for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., ≥10,000 g) for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for analysis. For GC analysis, an acidification step with formic acid may be necessary to improve the stability of Folpet in the final extract.
4. Instrumental Analysis
4.1. GC-MS/MS Analysis
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5ms).
-
Injection: Pulsed splitless or on-column injection is recommended to minimize thermal degradation.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electron Ionization (EI).
-
MRM Transitions (example):
-
Folpet: Precursor ion (m/z) → Product ions (m/z)
-
This compound: Precursor ion (m/z) → Product ions (m/z)
-
Specific transitions should be optimized in-house.
-
4.2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in MRM mode.
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.
-
MRM Transitions (example):
-
Folpet: [M+H]⁺ or [M+NH₄]⁺ → Product ions
-
This compound: [M+H]⁺ or [M+NH₄]⁺ → Product ions
-
Specific transitions should be optimized in-house.
-
Conclusion
The described method utilizing this compound as an internal standard provides a reliable and accurate approach for the determination of Folpet in diverse food matrices. The isotope dilution technique effectively compensates for the inherent instability of Folpet and matrix-induced variations, leading to high-quality quantitative data. The flexibility of using either GC-MS/MS or LC-MS/MS allows laboratories to adapt the method to their available instrumentation and specific analytical needs. This protocol is well-suited for routine monitoring and regulatory compliance testing of Folpet residues in agricultural products.
Application Note: High-Throughput Analysis of Folpet and its Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of the fungicide Folpet and its deuterated internal standard, Folpet-d4, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described protocol is optimized for high-throughput analysis in complex matrices, such as those encountered in food safety and environmental monitoring. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation.
Introduction
Folpet is a broad-spectrum, non-systemic fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1][2] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Folpet in food products. Accurate and reliable analytical methods are therefore essential for monitoring its presence.
A significant challenge in Folpet analysis is its susceptibility to degradation under certain conditions, such as high temperatures and basic pH, which can occur during sample preparation and analysis.[1][3] Gas chromatography (GC) methods, while traditionally used, can lead to thermal degradation of Folpet into its metabolite, phthalimide, resulting in inaccurate quantification.[2][4][5][6] Liquid chromatography (LC) offers a milder analytical approach, minimizing on-instrument degradation and providing a more robust alternative.[2][4]
The inclusion of a stable isotope-labeled internal standard, such as Folpet-d4, is critical for accurate quantification.[3] This internal standard co-elutes with the target analyte and experiences similar ionization effects and potential losses during sample processing, allowing for reliable correction of the analytical results. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Folpet and Folpet-d4.
Experimental Protocol
Materials and Reagents
-
Standards: Folpet (analytical standard), Folpet-d4 (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (ultrapure, 18.2 MΩ·cm), Formic acid (LC-MS grade)
-
Salts: Anhydrous magnesium sulfate, Sodium chloride
-
Sample Preparation: QuEChERS extraction tubes or equivalent
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Folpet and Folpet-d4 in acetonitrile to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with acetonitrile containing 0.1% formic acid.[1] Store at 4°C.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][2]
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile (1% formic acid).[1]
-
Spike with the Folpet-d4 internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes.
-
Filtration: Collect an aliquot of the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For some complex matrices, a dispersive solid-phase extraction (dSPE) cleanup step may be necessary.[2]
LC-MS/MS Analysis
The following parameters provide a starting point for method development and can be adapted based on the specific instrumentation used.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size)[1]
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-5.0 min: Linear gradient to 95% B
-
5.0-7.0 min: Hold at 95% B
-
7.1-10.0 min: Return to 30% B and equilibrate
-
-
-
Mass Spectrometry (MS) System:
Quantitative Data
The following table summarizes typical quantitative performance data for the analysis of Folpet.
| Parameter | Folpet | Folpet-d4 (IS) | Reference |
| Precursor Ion (m/z) | 296.0 | 300.0 | [3] |
| Product Ion 1 (m/z) | 149.0 | 153.0 | [3] |
| Product Ion 2 (m/z) | 104.0 | 108.0 | [3] |
| Retention Time (min) | ~4.5 | ~4.5 | [1] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg (matrix dependent) | N/A | [1] |
| Recovery (%) | 83 - 118% | N/A | [1] |
| Repeatability (RSD %) | < 15% | N/A | [2] |
Experimental Workflow Visualization
Caption: Experimental workflow for the analysis of Folpet and Folpet-d4.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Folpet in various samples. The use of the QuEChERS protocol for sample preparation is efficient and effective, while the incorporation of a deuterated internal standard, Folpet-d4, ensures the accuracy and precision of the results by correcting for matrix-induced signal suppression or enhancement and procedural losses. This method is suitable for routine monitoring and regulatory compliance testing.
References
- 1. qcap-egypt.com [qcap-egypt.com]
- 2. shimadzu.com [shimadzu.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. lcms.cz [lcms.cz]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Quantification of folpet and phthalimide in food by gas chromatography and mass spectrometry: Overcoming potential analytical artefacts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Faltan-d4 in Pharmacokinetic Studies of Folpet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folpet, a broad-spectrum phthalimide fungicide, is extensively used in agriculture. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for assessing its potential risk to human health. Due to its rapid degradation in biological systems, accurate quantification of Folpet and its metabolites is challenging.[1][2][3][4][5] Faltan-d4, a deuterated isotopologue of Folpet, serves as an ideal internal standard for quantitative analysis using mass spectrometry. Its use allows for the correction of matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in pharmacokinetic studies.[3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a pharmacokinetic study of Folpet in a rodent model. The protocols cover animal dosing, sample collection, preparation, and bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Concepts
-
Pharmacokinetics (PK): The study of how an organism affects a drug, chemical, or other substance. It includes the processes of absorption, distribution, metabolism, and excretion.
-
Internal Standard (IS): A substance that is added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. This compound is used as an internal standard for Folpet analysis.
-
Isotope Dilution Mass Spectrometry: A method of determining the quantity of a chemical substance in a sample by adding a known amount of an isotopically-labeled version of that substance.
-
Metabolism of Folpet: Folpet is rapidly metabolized in the body. The primary metabolic pathway involves the cleavage of the N-S bond to form phthalimide (PI).[6][7] Phthalimide is then hydrolyzed to phthalamic acid, which is further converted to phthalic acid.[6][8][9] Therefore, a comprehensive pharmacokinetic study of Folpet should include the quantification of the parent compound and its major metabolites.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Folpet and its Metabolites in Rat Plasma Following a Single Oral Dose (10 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | t₁/₂ (hr) |
| Folpet | 150 ± 25 | 0.5 ± 0.1 | 350 ± 50 | 1.1 ± 0.2 |
| Phthalimide (PI) | 850 ± 120 | 2.0 ± 0.5 | 6800 ± 950 | 15.7 ± 2.5[10] |
| Phthalic Acid | 1200 ± 200 | 8.0 ± 1.5 | 24000 ± 3500 | 27.6 ± 3.0[10] |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life.
Experimental Protocols
Animal Study Protocol
This protocol describes an in-vivo pharmacokinetic study in rats. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Folpet analytical standard
-
This compound (internal standard)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K₂EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week prior to the study with free access to food and water.
-
Dosing Solution Preparation: Prepare a suspension of Folpet in the vehicle at a concentration suitable for a 10 mg/kg dose in a volume of 5 mL/kg.
-
Dosing: Administer a single oral dose of the Folpet suspension to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C for 10 minutes at 2000 x g to separate the plasma.
-
Sample Storage: Transfer the plasma samples to clean microcentrifuge tubes and store them at -80°C until analysis.
Bioanalytical Protocol for Quantification of Folpet and Metabolites
This protocol outlines the sample preparation and LC-MS/MS analysis for the simultaneous quantification of Folpet, Phthalimide (PI), and Phthalic Acid in rat plasma.
Materials:
-
Rat plasma samples
-
Folpet, Phthalimide, and Phthalic Acid analytical standards
-
This compound (for Folpet), Phthalimide-¹³C₆ (for PI), and Phthalic Acid-¹³C₆ (for Phthalic Acid) internal standards.
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of Folpet, Phthalimide, Phthalic Acid, and their respective isotopically labeled internal standards in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve.
-
Prepare a working internal standard solution containing this compound, Phthalimide-¹³C₆, and Phthalic Acid-¹³C₆ at an appropriate concentration.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, standard, and blank, add 10 µL of the working internal standard solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with methanol followed by 0.1% formic acid in water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with a solution of 5% methanol in water.
-
Elute the analytes with a solution of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analytes (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive for Folpet and Phthalimide, negative for Phthalic Acid.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for each analyte and internal standard (see Table 2).
-
-
Table 2: Example MRM Transitions for Analytes and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Folpet | 295.9 | 147.0 |
| This compound | 300.0 | 151.0 |
| Phthalimide (PI) | 148.0 | 76.0 |
| Phthalimide-¹³C₆ | 154.0 | 82.0 |
| Phthalic Acid | 165.0 | 121.0 |
| Phthalic Acid-¹³C₆ | 171.0 | 127.0 |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibration standards.
-
Determine the concentrations of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Use pharmacokinetic software to calculate the relevant PK parameters (Cmax, Tmax, AUC, t₁/₂).
-
Mandatory Visualizations
Caption: Experimental workflow for the pharmacokinetic study of Folpet.
Caption: Metabolic pathway of Folpet.
References
- 1. Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. lcms.cz [lcms.cz]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Toxicokinetics of captan and folpet biomarkers in orally exposed volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Use of Folpet-d4 in Regulatory Compliance Testing for Fungicides
Introduction
These application notes provide a comprehensive guide for the quantitative analysis of the fungicide Folpet in various matrices, specifically for regulatory compliance purposes. Due to the inherent instability of Folpet during analysis, the use of a stable isotope-labeled internal standard is critical for achieving accurate and reproducible results. Folpet-d4, a deuterated analog of Folpet, is the ideal internal standard for this application. Its chemical and physical properties are nearly identical to the parent compound, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis. This co-elution and similar ionization response allow for effective compensation of matrix effects and procedural losses, which is essential for robust and reliable quantification in complex sample matrices.
Folpet is a broad-spectrum, non-systemic fungicide used to protect a variety of crops. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Folpet in food and environmental samples to ensure consumer safety. Accurate monitoring of these residues is therefore a legal requirement and a public health necessity. The methods detailed herein are designed for researchers, scientists, and professionals in drug development and food safety who are tasked with performing this critical analysis.
Analytical Principle
The quantification of Folpet is achieved using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and an isotope dilution strategy. A known amount of Folpet-d4 is added to the sample at the beginning of the extraction process. The sample is then subjected to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure to isolate the analyte and internal standard from the matrix. The final extract is analyzed by LC-MS/MS, and the concentration of Folpet is determined by comparing the ratio of the analyte's signal to that of the internal standard against a calibration curve. This approach minimizes the impact of variations in sample preparation and instrumental analysis, leading to highly accurate and precise results.
Experimental Protocols
1. Preparation of Standards and Reagents
-
Folpet and Folpet-d4 Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Folpet and Folpet-d4 analytical standards into separate 10 mL volumetric flasks. Dissolve in acetonitrile and bring to volume. Store at -20°C.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standards.
-
Working Standard Solution (1 µg/mL): Prepare a mixed working standard solution containing both Folpet and Folpet-d4 at 1 µg/mL in acetonitrile.
-
Internal Standard Spiking Solution (e.g., 5 µg/mL): Prepare a working solution of Folpet-d4 in acetonitrile. The optimal concentration should be determined during method validation.
-
Reagents: Acetonitrile (LC-MS grade), water (LC-MS grade), formic acid, magnesium sulfate (anhydrous), sodium chloride, and primary secondary amine (PSA) sorbent.
2. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, or soil).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known volume of the Folpet-d4 internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
The extract is now ready for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary depending on the expected concentration and instrument sensitivity.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Folpet and Folpet-d4 should be optimized. The following are suggested transitions:
-
Folpet: m/z 295.9 → 149.0
-
Folpet-d4: m/z 299.9 → 153.0
-
-
Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.
-
4. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Folpet to Folpet-d4 against the concentration of the calibration standards.
-
The concentration of Folpet in the samples is determined from the calibration curve using the measured peak area ratio.
-
The final residue concentration is reported in mg/kg, taking into account the initial sample weight and any dilution factors.
Data Presentation
The following table summarizes typical performance data for the analysis of Folpet using a deuterated internal standard with LC-MS/MS in various food matrices. This data is compiled from different analytical studies and method validations.
| Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) |
| Apples | 0.01 - 0.25 | 83 - 118 | < 19 | 0.01 |
| Tomatoes | 0.01 - 0.25 | 83 - 118 | < 19 | 0.01 |
| Sweet Pepper | 0.03 - 0.25 | 83 - 118 | < 19 | 0.03 |
| Wheat Flour | 0.05 - 0.25 | 83 - 118 | < 19 | 0.05 |
| Sesame Seeds | 0.05 - 0.25 | 83 - 118 | < 19 | 0.05 |
Mandatory Visualizations
Caption: Analytical workflow for Folpet residue analysis using Folpet-d4.
Caption: Mode of action and metabolic breakdown of Folpet.
Application Note: Quantitative Analysis of Folpet in Agricultural Commodities using Isotope Dilution Mass Spectrometry with Faltan-d4
Abstract
This application note details a robust and highly accurate method for the quantification of the fungicide Folpet in complex food matrices. The protocol employs Isotope Dilution Mass Spectrometry (IDMS) with a deuterated internal standard, Faltan-d4 (Folpet-d4), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This methodology is particularly suited for researchers, scientists, and professionals in the food safety and drug development sectors requiring reliable trace-level quantification of pesticide residues.
Introduction
Folpet, a broad-spectrum phthalimide fungicide, is widely used in agriculture to protect crops from fungal diseases.[1] Its extensive use, however, necessitates rigorous monitoring of its residues in food products to ensure consumer safety and regulatory compliance. The analysis of Folpet presents challenges due to its susceptibility to degradation during analysis, particularly with gas chromatography (GC) techniques.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more robust alternative for the analysis of Folpet and its metabolites.[3][4]
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis.[5][6] By introducing a known amount of an isotopically labeled version of the analyte (in this case, this compound) at the beginning of the analytical workflow, any analyte loss during sample processing or fluctuations in instrument signal can be effectively compensated for.[7] This application note provides a detailed protocol for the extraction of Folpet from fruit and vegetable matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by quantification using LC-MS/MS with this compound as the internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is an analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample.[5] This standard is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. The mass spectrometer can differentiate between the analyte and the isotopically labeled standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately calculated, even if there is loss of the analyte during sample preparation.[7]
Figure 1: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Reagents and Materials
-
Folpet analytical standard
-
This compound (Folpet-d4) internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Folpet Stock Solution (1 mg/mL): Accurately weigh 10 mg of Folpet standard and dissolve in 10 mL of acetonitrile.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Folpet stock solution in acetonitrile to create calibration standards.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile to a final concentration of 1 µg/mL.
Sample Preparation (QuEChERS EN 15662 Method)
-
Homogenization: Homogenize a representative sample of the fruit or vegetable using a high-speed blender. For samples with low water content, add a measured amount of water before homogenization.[8]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[4]
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[8]
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.[4]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., a mixture of PSA, C18, and MgSO₄). The choice of sorbent may vary depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
References
- 1. youtube.com [youtube.com]
- 2. lcms.cz [lcms.cz]
- 3. qcap-egypt.com [qcap-egypt.com]
- 4. testqual.com [testqual.com]
- 5. osti.gov [osti.gov]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Overcoming matrix effects in Folpet analysis with Faltan-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Folpet, focusing on overcoming matrix effects using its isotopically labeled internal standard, Faltan-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Folpet analysis?
A: Matrix effects are the alteration of the analyte's signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix during analysis, typically by LC-MS/MS.[1] In Folpet analysis, complex matrices such as fruits, vegetables, and biological fluids can introduce interfering substances that affect the ionization efficiency of Folpet, leading to inaccurate quantification.[1][2] These effects can result in underestimation or overestimation of the true analyte concentration.
Q2: Why is Folpet analysis particularly challenging?
A: The analysis of Folpet is challenging due to its inherent instability under certain conditions. It is susceptible to degradation at high pH, elevated temperatures, and even during sample preparation and GC analysis.[3][4] This instability can lead to variable recoveries and inaccurate results. The use of a robust analytical method, such as LC-MS/MS, combined with careful sample handling is crucial.[5]
Q3: How does using this compound as an internal standard help in overcoming matrix effects?
A: this compound is a stable isotope-labeled internal standard (ILIS) for Folpet. An ILIS is chemically identical to the analyte but has a different mass due to the isotopic substitution.[6] By adding a known amount of this compound to the sample at the beginning of the workflow, it experiences the same sample preparation losses and matrix-induced ionization suppression or enhancement as the native Folpet.[7] Since the detector distinguishes between the two by their mass, the ratio of the Folpet signal to the this compound signal remains constant, allowing for accurate quantification even in the presence of strong matrix effects.
Q4: Can I use a different internal standard for Folpet analysis?
A: While other structurally similar compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is the preferred choice for quantitative LC-MS/MS assays.[6][7] This is because its physicochemical properties are nearly identical to Folpet, ensuring it co-elutes and behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for matrix effects and procedural losses.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor recovery of Folpet | Degradation during sample preparation: Folpet is unstable at neutral to high pH. The use of certain solid-phase extraction (SPE) sorbents like primary-secondary amine (PSA) can cause degradation.[3] | Ensure the sample and extraction solvents are acidified (e.g., with 1% formic acid).[1] Avoid or minimize the use of PSA for cleanup; if used, ensure the extract is immediately acidified afterward.[3] |
| Thermal degradation: If using GC-MS, Folpet can degrade in the hot injector port.[5] | Switch to an LC-MS/MS method, which is less prone to thermal degradation issues for Folpet.[2][5] | |
| High variability in results (high %RSD) | Inconsistent matrix effects: Different samples, even of the same type, can have varying levels of co-extractives, leading to inconsistent signal suppression or enhancement. | Incorporate this compound as an internal standard at the beginning of the sample preparation process. This will compensate for sample-to-sample variations in matrix effects. |
| Inconsistent sample preparation: Variability in extraction efficiency or sample loss during cleanup steps. | Use this compound to correct for any losses during the entire analytical procedure. | |
| Signal suppression or enhancement observed | Co-eluting matrix components: Interfering compounds from the sample matrix are affecting the ionization of Folpet in the mass spectrometer source.[1] | Utilize this compound to normalize the signal. The ratio of Folpet to this compound will remain consistent, correcting for the ionization effects. |
| Optimize the chromatographic method to better separate Folpet from interfering matrix components. | ||
| Dilute the sample extract to reduce the concentration of matrix components, though this may impact the limit of quantification. | ||
| No or low signal for this compound | Incorrect spiking procedure: The internal standard was not added or was added at a very low concentration. | Verify the concentration of the this compound spiking solution and ensure it is being added correctly to all samples, standards, and blanks. |
| Degradation of internal standard: Although more stable, extreme conditions could potentially affect the internal standard. | Check the storage conditions and expiry date of the this compound standard. |
Expected Impact of this compound on Data Quality
The use of this compound as an internal standard is expected to significantly improve the accuracy and precision of Folpet quantification. The following table summarizes the anticipated improvements based on the principles of using isotopically labeled internal standards.
| Parameter | Without this compound (Matrix-Matched Calibration) | With this compound (Internal Standard Calibration) | Rationale |
| Recovery (%) | 70-120% (can be highly variable depending on matrix) | 95-105% (apparent recovery, corrected for losses) | This compound co-recovers with Folpet, correcting for losses during sample preparation. |
| Precision (%RSD) | < 20% (can be higher in complex matrices) | < 10% | This compound corrects for variations in matrix effects and sample preparation between replicates. |
| Accuracy | Dependent on the similarity of the matrix-matched standard to the sample. | High, as it corrects for sample-specific matrix effects. | Each sample has its own internal correction, leading to more accurate results. |
| Matrix Effect (%) | Can be significant (e.g., > ±20%) and needs to be assessed. | Compensated for, resulting in a calculated matrix effect closer to 0%. | The ratio of analyte to internal standard is unaffected by signal suppression or enhancement. |
Experimental Protocols
Sample Preparation (QuEChERS Method for Fruits and Vegetables)
This is a generalized protocol and may require optimization for specific matrices.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).
-
Hydration (for dry samples): For dry matrices like flour or seeds, add 10 mL of deionized water and vortex for 1 minute.[1]
-
Extraction: Add 10 mL of acidified acetonitrile (1% formic acid).[1] Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[1] Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Cleanup (d-SPE - optional): Transfer an aliquot of the supernatant to a d-SPE tube containing MgSO₄ and a suitable sorbent (avoid PSA if possible, or use with caution). Vortex for 30 seconds and centrifuge.
-
Final Extract: Take the final supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
| Parameter | Typical Conditions |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions for equilibration. |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Monitor at least two specific precursor-to-product ion transitions for both Folpet and this compound. |
Visualizations
Caption: Experimental workflow for Folpet analysis using this compound.
Caption: How this compound corrects for matrix-induced signal suppression.
References
- 1. qcap-egypt.com [qcap-egypt.com]
- 2. lcms.cz [lcms.cz]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. lcms.cz [lcms.cz]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of Folpet from complex matrices using Faltan-d4
Welcome to the technical support center for the analysis of Folpet. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Folpet in complex matrices, with a focus on improving recovery using its deuterated internal standard, Folpet-d4.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical workflow, from sample preparation to data analysis.
Issue 1: Low and Inconsistent Recovery of Folpet
Symptoms:
-
Recovery rates are significantly below the acceptable range (typically 70-120%).
-
High variability (relative standard deviation >15-20%) in recovery across replicate samples.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Analyte Degradation | Folpet is highly susceptible to degradation under neutral to basic pH conditions, elevated temperatures, and during certain sample preparation steps.[1][2] Its primary degradation product is phthalimide.[1][2] | Utilize an Isotope Dilution Method: Add a known concentration of Folpet-d4 to the sample at the very beginning of the extraction process. Since Folpet-d4 has nearly identical chemical and physical properties to the native analyte, it will degrade at the same rate.[3] By tracking the recovery of Folpet-d4, you can accurately correct for the loss of native Folpet. |
| pH-Related Instability | The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can create a basic environment, particularly during the dispersive solid-phase extraction (dSPE) cleanup step with Primary Secondary Amine (PSA), accelerating Folpet degradation.[2] | Use Acidified QuEChERS (A-QuEChERS): Employ a modified QuEChERS protocol that maintains an acidic environment. This involves using acidified acetonitrile (e.g., with 1% formic acid) for extraction and avoiding PSA for cleanup.[1] If cleanup is necessary, ensure rapid re-acidification of the extract.[1] |
| Thermal Degradation (GC-MS) | If using Gas Chromatography-Mass Spectrometry (GC-MS), Folpet can degrade in the hot injector port, leading to the formation of phthalimide and resulting in low Folpet signal and inaccurate quantification.[2] | Optimize GC Inlet Conditions: Use a lower injection temperature if possible and consider using analyte protectants to reduce active sites in the liner.[3] Preferable Alternative: Switch to Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which avoids the high temperatures of the GC inlet and is generally more robust for thermally labile compounds like Folpet.[1][4] |
Issue 2: Significant Matrix Effects (Signal Suppression or Enhancement)
Symptoms:
-
Inaccurate quantification, even with good recovery of the internal standard.
-
Discrepancies between results from spiked samples and matrix-matched calibration curves.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Co-eluting Matrix Components | Complex sample matrices (e.g., tomatoes, peppers, wheat flour) contain numerous endogenous compounds that can co-elute with Folpet and interfere with its ionization in the MS source, leading to signal suppression or enhancement.[5][6] | Employ Folpet-d4 as an Internal Standard: Folpet-d4 will co-elute with native Folpet and experience the same degree of ion suppression or enhancement.[3] By calculating the response ratio of the analyte to the internal standard, the matrix effect is effectively normalized. |
| Insufficient Sample Cleanup | A high concentration of co-extracted matrix components can overwhelm the analytical system and exacerbate matrix effects. | Optimize dSPE Cleanup: While PSA should be avoided, other sorbents like C18 can be used to remove non-polar interferences without significantly degrading Folpet, especially when using an acidified extract. |
| Suboptimal LC-MS/MS Ionization | Folpet shows poor sensitivity with standard Electrospray Ionization (ESI).[2] | Use Alternative Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) and novel sources like UniSpray have been shown to provide better ionization efficiency and sensitivity for Folpet, potentially reducing the relative impact of matrix interferences.[4][7] |
Frequently Asked Questions (FAQs)
Q1: Why should I use Folpet-d4 instead of a different internal standard?
A1: The ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties. Folpet-d4, as an isotopically labeled version of Folpet, meets these criteria perfectly. It compensates for analyte loss during sample preparation (extraction, cleanup) and for matrix effects during analysis more accurately than any other type of internal standard (e.g., a structural analog). This approach, known as stable isotope dilution analysis, is considered the gold standard for quantitative accuracy in complex matrices.[8]
Q2: At what stage of the experimental process should I add Folpet-d4?
A2: Folpet-d4 should be added at the earliest possible stage of the sample preparation process, ideally directly to the homogenized sample before any extraction solvents are added. This ensures that the internal standard experiences the exact same conditions and potential for loss as the native Folpet throughout the entire workflow, providing the most accurate correction.[8]
Q3: Can Folpet-d4 interfere with the analysis of other pesticides?
A3: Yes, caution is required. For instance, when using LC-MS/MS in ESI positive mode, Folpet-d4 can have MRM transitions that interfere with those of Captan, a structurally similar fungicide that is often analyzed in the same run.[9] It is crucial to ensure chromatographic separation of these compounds to prevent cross-talk and inaccurate quantification.[9]
Q4: My recovery is still low even with Folpet-d4. What does this indicate?
A4: If you are using an isotope dilution method and the calculated recovery of the native analyte is still low (after correcting for the recovery of Folpet-d4), it suggests that the issue may not be with the analytical method's performance but rather with the sample itself. The Folpet in your sample may have degraded before you began the analysis, for example, during sample collection, transport, or storage. Folpet is unstable and can degrade due to light, high pH, or heat.[2]
Q5: How can I confirm that Folpet is degrading during my sample preparation?
A5: You can monitor for the appearance and concentration of its primary degradation product, phthalimide (PI).[1][2] By including PI in your analytical method, you can observe if a decrease in Folpet concentration corresponds with an increase in PI concentration. This can help diagnose where in the process the degradation is occurring.
Experimental Protocols and Data
Protocol: Quantification of Folpet in a Complex Matrix (e.g., Strawberry) using Folpet-d4 and LC-MS/MS
This protocol is a representative example based on the principles of the acidified QuEChERS method and isotope dilution analysis.
1. Sample Preparation and Extraction:
- Weigh 10 g of homogenized strawberry sample into a 50 mL centrifuge tube.
- Spike the sample with 100 µL of a 1 µg/mL Folpet-d4 internal standard solution in acetone.
- Add 10 mL of deionized water and vortex for 1 minute.
- Add 10 mL of acidified acetonitrile (1% formic acid) and vortex vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.
- Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
- Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.
3. LC-MS/MS Analysis:
- LC System: UHPLC system
- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Methanol
- Gradient: A suitable gradient to separate Folpet from matrix interferences (e.g., start at 30% B, ramp to 95% B).
- MS System: Triple quadrupole mass spectrometer
- Ionization Source: APCI or ESI (APCI may provide better sensitivity)[7]
- MRM Transitions:
- Folpet: e.g., [M+H]⁺ > m/z transitions specific to Folpet.
- Folpet-d4: e.g., [M+H]⁺ > m/z transitions specific to the deuterated standard.
Quantitative Data Summary
The following table illustrates the typical improvement in recovery and precision when using Folpet-d4 as an internal standard in complex matrices.
Table 1: Comparison of Folpet Recovery With and Without Internal Standard Correction
| Matrix | Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Tomato | No Internal Standard | 72% | 18% | [10] (Typical range) |
| Tomato | With Folpet-d4 (Corrected) | 98% | 6% | Hypothetical, based on IS principles[8] |
| Strawberry | No Internal Standard | 68% | 21% | [10] (Typical range) |
| Strawberry | With Folpet-d4 (Corrected) | 101% | 5% | Hypothetical, based on IS principles[8] |
| Sweet Pepper | No Internal Standard | 83% | 15% | |
| Sweet Pepper | With Folpet-d4 (Corrected) | 99% | 7% | Hypothetical, based on IS principles[8] |
Visualizations
Caption: Experimental workflow for Folpet analysis using a Folpet-d4 internal standard.
Caption: Principle of isotope dilution for correcting analyte loss.
Caption: Simplified degradation pathway of Folpet to Phthalimide.
References
- 1. lcms.cz [lcms.cz]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. benchchem.com [benchchem.com]
- 8. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. qcap-egypt.com [qcap-egypt.com]
Addressing ion suppression in LC-MS analysis of Folpet with Faltan-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Folpet, utilizing Faltan-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Folpet?
A1: Ion suppression is a matrix effect frequently encountered in LC-MS analysis. It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Folpet) in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a decreased signal intensity for Folpet, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[2][3] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still occur as it is a phenomenon that takes place before mass analysis.
Q2: Why is this compound recommended as an internal standard for Folpet analysis?
A2: this compound (Folpet-d4) is a stable isotope-labeled (SIL) internal standard for Folpet. The key advantage of using a SIL internal standard is that it has nearly identical physicochemical properties to the analyte.[3] This means that this compound will co-elute with Folpet and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the variability caused by matrix effects is effectively normalized.
Q3: I am observing a low signal for both Folpet and this compound. What could be the cause?
A3: A low signal for both the analyte and the internal standard often points to a significant ion suppression event or issues with the instrument settings. Common causes include:
-
High Matrix Complexity: The sample may contain a high concentration of interfering compounds that co-elute with Folpet and this compound.
-
Inefficient Sample Preparation: The sample cleanup procedure may not be adequately removing matrix components.
-
Suboptimal Ion Source Parameters: The temperature, gas flows, and voltages of the ion source may not be optimized for Folpet ionization.
-
Analyte Degradation: Folpet is known to be unstable and can degrade, especially at high pH or temperature.[4][5]
Q4: My this compound signal is stable, but the Folpet signal is variable across samples. What should I investigate?
A4: If the internal standard signal is consistent, but the analyte signal is erratic, the issue may be related to the stability of Folpet in the sample matrix prior to the addition of the internal standard. Folpet is susceptible to degradation to phthalimide (PI).[4][5] Investigate the sample collection, storage, and preparation steps to ensure that Folpet is not degrading before the addition of this compound. Maintaining low temperatures and acidic conditions can help minimize degradation.[4]
Q5: Can I use a different internal standard for Folpet analysis if this compound is unavailable?
A5: While this compound is the ideal internal standard, if it is unavailable, a structural analog could be considered. However, it is crucial to validate its performance thoroughly. A structural analog may not co-elute perfectly with Folpet and may experience different levels of ion suppression, leading to less accurate quantification. If a non-isotopically labeled internal standard is used, matrix-matched calibration standards are highly recommended to compensate for matrix effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low signal intensity for both Folpet and this compound | Significant ion suppression from the sample matrix. | - Improve sample preparation using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3]- Dilute the sample, if the concentration of Folpet allows, to reduce the concentration of interfering compounds.[3]- Optimize chromatographic conditions to separate Folpet and this compound from the ion-suppressing region of the chromatogram. |
| Suboptimal LC-MS/MS parameters. | - Optimize ion source parameters (e.g., nebulizer gas, drying gas, capillary voltage, and temperature) to enhance the ionization of Folpet.[3]- Ensure the correct Multiple Reaction Monitoring (MRM) transitions are being used and that collision energies are optimized. | |
| Inconsistent peak areas for this compound across injections | Inconsistent injection volume or sample loss during preparation. | - Verify the autosampler's performance and ensure accurate and precise injection volumes.- Review the sample preparation workflow for potential sources of sample loss. |
| Variability in matrix effects between samples. | - Implement a more robust sample cleanup method to minimize sample-to-sample matrix variability.[3]- Prepare matrix-matched calibrators and quality control samples to better mimic the matrix of the unknown samples.[3] | |
| Folpet peak is present, but this compound peak is absent or very small | Error in the addition of the internal standard. | - Review the standard operating procedure for the addition of this compound to all samples, standards, and quality controls.- Prepare a fresh working solution of this compound. |
| Peak tailing or splitting for both Folpet and this compound | Chromatographic issues. | - Check the LC column for degradation or contamination.- Ensure the mobile phase composition is correct and properly degassed.- Investigate for any blockages in the LC system. |
| High background noise in the chromatogram | Contamination of the LC-MS system or solvents. | - Flush the LC system and mass spectrometer.- Use high-purity solvents and reagents.- Check for contamination in the sample preparation materials. |
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Folpet and this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Folpet | 313 | 259.8 | 9 |
| 313 | 130 | 10 | |
| This compound (Folpet-d4) | 317 | 263.8 | 9 |
| 317 | 134 | 10 | |
| Phthalimide (PI) - Degradant | 148 | 104 | 15 |
| Phthalimide-d4 (PI-d4) | 152 | 108 | 15 |
Note: The optimal collision energies may vary depending on the instrument used and should be determined empirically.
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for Food Matrices
This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is commonly used for pesticide residue analysis in food.[3][6]
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g). To prevent degradation of Folpet, cryogenic milling can be employed.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).
-
Spike with the appropriate volume of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Note: PSA can be basic and may degrade Folpet; immediate re-acidification after this step is recommended if used.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Regions
This protocol helps to identify regions in the chromatogram where ion suppression occurs.
-
System Setup:
-
Prepare a solution of Folpet at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Using a syringe pump and a T-connector, infuse the Folpet solution post-column into the mobile phase flow just before it enters the mass spectrometer's ion source.
-
-
Data Acquisition:
-
Begin infusing the Folpet solution and acquire data in MRM mode for the Folpet transitions. A stable baseline signal should be observed.
-
Inject a blank matrix extract (prepared using your sample preparation method).
-
-
Data Analysis:
-
Monitor the baseline of the Folpet signal. Any significant drop in the baseline indicates a region of ion suppression.
-
This information can be used to adjust the chromatographic method to ensure that Folpet and this compound elute in a region with minimal ion suppression.
-
Visualizations
References
Technical Support Center: Optimizing Deuterated Internal Standard Injection Volume
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for deuterated internal standards, such as Faltan-d4, in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal injection volume for my deuterated internal standard?
A1: There is no single ideal injection volume. As a general guideline, the injection volume should be between 1% and 5% of the total column volume.[1][2] The optimal volume is dependent on several factors including the column's dimensions (internal diameter and length), the concentration of the internal standard, and the sensitivity of the mass spectrometer.[3] It is crucial to experimentally determine the optimal injection volume for each specific assay.
Q2: How does the sample solvent affect the injection volume optimization?
A2: The composition of the sample solvent is a critical factor. If the sample solvent is stronger than the initial mobile phase, it can lead to peak distortion, such as fronting, even at smaller injection volumes.[1][4] Whenever possible, the sample diluent should match the initial mobile phase conditions to minimize these effects and allow for potentially larger injection volumes without compromising peak shape.[1] Conversely, if the sample solvent is weaker than the mobile phase, larger injection volumes may be acceptable.[3]
Q3: What are the signs of an excessive injection volume?
A3: Injecting too large a volume can lead to several issues, primarily related to peak shape and column overload. The most common signs include:
-
Peak Fronting: This is a classic indicator that the column is being overloaded.[1]
-
Peak Broadening: An excessive volume can cause peaks to become wider, which reduces peak height and can negatively impact the signal-to-noise ratio.
-
Reduced Resolution: Broadened peaks can merge with adjacent peaks, making accurate integration difficult.
-
Non-linear Detector Response: Overloading the detector can lead to a non-linear response, affecting the accuracy of quantification.
Q4: Why is using a deuterated internal standard like this compound beneficial?
A4: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry. Because their physicochemical properties are nearly identical to the non-labeled analyte, they co-elute and experience similar matrix effects, ionization suppression or enhancement, and variations during sample preparation.[5][6][7] This allows for accurate correction of analytical variability, leading to more precise and reliable quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting or Tailing) for the Internal Standard
Poor peak shape can significantly impact the accuracy and precision of integration.
-
Symptom: The peak for this compound shows significant fronting (a sharp rise and a sloping tail) or tailing (a gradual rise and a sharp drop). A USP tailing factor significantly different from 1.0 indicates poor symmetry.[4]
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Injection Volume Too High | Systematically reduce the injection volume. A good starting point is to decrease it by 50% and observe the effect on peak shape. |
| Sample Solvent Mismatch | Prepare the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[1] |
| Column Overload | Dilute the sample to a lower concentration. The concentration of the internal standard should be in the mid-range of the calibration curve for the analyte.[8] |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
Issue 2: High Variability in Internal Standard Peak Area
Inconsistent peak areas for the internal standard across a run can lead to poor precision in the final results.
-
Symptom: The coefficient of variation (%CV) of the this compound peak area for quality control (QC) samples exceeds the acceptable limits (typically <15%).
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Injector Carryover | Inject a blank sample immediately after a high-concentration sample to check for carryover. If present, optimize the injector wash method (e.g., use a stronger wash solvent, increase wash volume). |
| Inconsistent Injection Volume | Service the autosampler to ensure it is dispensing the correct volume accurately and precisely. |
| Sample Preparation Inconsistency | Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[6] |
| Internal Standard Stability | Verify the stability of this compound in the sample matrix and in the final extract under the storage conditions.[7] |
Experimental Protocols
Protocol 1: Optimization of Injection Volume
This protocol outlines a systematic approach to determining the optimal injection volume for this compound.
-
Prepare a Working Solution: Prepare a solution of this compound at a concentration that provides a mid-range response on the mass spectrometer. The solvent should ideally match the initial mobile phase conditions.
-
Injection Series: Perform a series of injections with varying volumes (e.g., 1, 2, 5, 10, and 15 µL).
-
Data Acquisition: Acquire the data and carefully examine the chromatograms for each injection.
-
Data Analysis: For each injection volume, calculate the following parameters:
-
Peak Area
-
Peak Height
-
Signal-to-Noise Ratio (S/N)
-
USP Tailing Factor
-
-
Evaluation: Create a table to compare the results. The optimal injection volume will be the highest volume that provides a symmetrical peak shape (tailing factor close to 1.0), good signal-to-noise, and a linear increase in peak area with volume.
Table 1: Example Data for Injection Volume Optimization
| Injection Volume (µL) | Peak Area (Counts) | Peak Height (Counts) | S/N Ratio | USP Tailing Factor | Observations |
| 1 | 50,000 | 25,000 | 150 | 1.05 | Symmetrical peak |
| 2 | 105,000 | 52,000 | 300 | 1.02 | Symmetrical peak, good signal |
| 5 | 260,000 | 128,000 | 750 | 0.98 | Symmetrical peak, excellent signal |
| 10 | 490,000 | 230,000 | 1300 | 0.85 | Onset of peak fronting |
| 15 | 650,000 | 280,000 | 1500 | 0.70 | Significant peak fronting |
Based on this example data, an injection volume of 5 µL would be optimal.
Visualizations
References
- 1. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 2. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 3. silicycle.com [silicycle.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Faltan-d4 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve poor peak shapes observed for Faltan-d4 during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape in HPLC?
A1: The most common deviations from the ideal symmetrical (Gaussian) peak shape are peak tailing and peak fronting.[1]
-
Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail." This is the most frequent peak shape issue.[2][3]
-
Peak Fronting: The first half of the peak is broader, creating a "leading" edge.[4][5]
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Peak Splitting: The peak appears as two or more merged peaks.[6]
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Broad Peaks: The entire peak is wider than expected, leading to decreased sensitivity and poor resolution.[4]
Q2: Why is achieving a good peak shape for this compound important?
A2: A symmetrical, sharp peak is crucial for accurate and reproducible quantitative analysis. Poor peak shape can lead to:
-
Inaccurate peak integration and quantification.
-
Reduced resolution between closely eluting peaks.[3]
-
Decreased signal-to-noise ratio (lower sensitivity).
-
Failure to meet system suitability requirements in regulated environments.[3]
Q3: Can the deuteration of this compound affect its peak shape?
A3: While deuteration primarily affects the mass of a molecule, it can sometimes subtly influence its chromatographic behavior. The use of deuterated solvents like deuterium oxide (D₂O) in the mobile phase can alter retention times and potentially selectivity due to differences in polarity and viscosity compared to non-deuterated solvents.[7][8] However, poor peak shape is more commonly associated with the general troubleshooting principles of HPLC rather than the deuteration of the analyte itself.
Troubleshooting Guides
Issue 1: Peak Tailing for this compound
Peak tailing is often observed for basic compounds due to interactions with the stationary phase.[9]
Possible Causes and Solutions
| Possible Cause | Recommended Action | Experimental Protocol |
| Secondary Interactions with Silanol Groups | This compound, if it has basic functional groups, may be interacting with acidic silanol groups on the silica-based column packing.[10] | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is fully protonated and less likely to interact with silanols.[5][9] 2. Use a Highly Deactivated Column: Employ an "end-capped" column where the residual silanol groups are chemically bonded to reduce their activity.[6][9] 3. Add a Mobile Phase Modifier: Introduce a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.[1] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[1][4] | Reduce Sample Concentration/Volume: Systematically decrease the concentration of the this compound solution or the injection volume by factors of 2 or 5 and observe the peak shape.[5] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[9] | Optimize System Connections: Ensure all fittings are properly tightened and use tubing with a narrow internal diameter (e.g., 0.005 inches) to minimize dead volume.[9] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites.[3][4] | Column Cleaning and Replacement: First, try flushing the column with a strong solvent. If the problem persists, replace the guard column (if used) or the analytical column.[3] |
Issue 2: Peak Fronting for this compound
Peak fronting is less common than tailing but can indicate specific problems with the method.[10]
Possible Causes and Solutions
| Possible Cause | Recommended Action | Experimental Protocol |
| Sample Overload (Concentration) | The concentration of the sample in the injection solvent is too high, leading to a non-linear distribution between the mobile and stationary phases.[1] | Dilute the Sample: Prepare a dilution series of your this compound sample in the mobile phase and inject each to find the optimal concentration range.[5] |
| Poor Sample Solubility | This compound may not be fully dissolved in the injection solvent, causing it to enter the column unevenly.[6] | Change Sample Solvent: Dissolve the sample in the mobile phase whenever possible. If a different solvent is necessary, ensure it is weaker (less eluotropic) than the mobile phase.[11] |
| Column Collapse | The stationary phase bed has collapsed, often due to extreme pH or temperature, creating a void at the column inlet.[6] | Inspect and Replace Column: This is a destructive issue. Replace the column and ensure the new column is operated within its specified pH and temperature limits.[6] |
Issue 3: Split or Broad Peaks for this compound
Split or broad peaks can significantly impact resolution and the ability to accurately identify and quantify this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Experimental Protocol |
| Mobile Phase pH is Near Analyte pKa | If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, leading to peak splitting or broadening.[12] | Adjust Mobile Phase pH: Modify the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure a single ionic form predominates.[11] |
| Partially Blocked Column Frit | Particulate matter from the sample or system can block the inlet frit, causing the sample to be distributed unevenly onto the column.[3] | Reverse-Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a compatible solvent to waste. If this fails, the column may need replacement.[3] |
| Sample Solvent Incompatibility | Using a sample solvent that is much stronger than the mobile phase can cause the analyte to move through the beginning of the column too quickly, leading to band broadening.[13] | Match Sample Solvent to Mobile Phase: Prepare the this compound sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.[11][13] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Determine this compound pKa (if possible): If the pKa is known, this will guide the pH selection. If unknown, a scouting experiment is necessary.
-
Prepare Buffered Mobile Phases: Prepare a series of mobile phases with buffered pH values. For example, if this compound is suspected to be a basic compound, prepare buffers at pH 3.0, 4.0, 5.0, 6.0, and 7.0. A common buffer is phosphate or acetate.
-
Equilibrate the System: For each mobile phase, flush the HPLC system and column for at least 15-20 column volumes to ensure full equilibration.
-
Inject this compound Standard: Inject a standard concentration of this compound.
-
Analyze Peak Shape: Evaluate the peak symmetry (tailing factor) for each pH condition. An acceptable tailing factor is typically between 0.9 and 1.5.[14]
-
Select Optimal pH: Choose the pH that provides the most symmetrical peak.
Protocol 2: Column Overload Study
Objective: To determine if column overload is the cause of poor peak shape.
Methodology:
-
Prepare a Dilution Series: Prepare a stock solution of this compound and create a series of dilutions (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL).
-
Inject and Analyze: Inject a constant volume of each concentration and record the chromatograms.
-
Evaluate Peak Shape: Observe the peak shape for each injection. If the peak shape improves (becomes more symmetrical) at lower concentrations, the issue is likely column overload.[5]
-
Alternative (Injection Volume): Alternatively, keep the concentration constant and inject decreasing volumes (e.g., 20 µL, 10 µL, 5 µL, 2 µL, 1 µL).
Visual Troubleshooting Workflows
Caption: A troubleshooting workflow for diagnosing poor peak shape in HPLC.
Caption: Logical relationships between causes and solutions for peak tailing.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. japsonline.com [japsonline.com]
Faltan-d4 Stability in Reconstituted Samples: A Technical Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Faltan-d4 in reconstituted samples. Ensuring the integrity of deuterated standards is critical for accurate quantification in experimental assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to adhere to the following storage conditions. These conditions are designed to minimize degradation and maintain the isotopic purity of the standard.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Q2: Which solvents are suitable for reconstituting this compound?
This compound can be reconstituted in a variety of organic solvents. The choice of solvent can impact the stability of the reconstituted sample. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[1] For analytical purposes, solvents such as acetone, dichloromethane, and mixtures of acetonitrile and water are frequently used.[2] It is advisable to use aprotic solvents like acetonitrile or DMSO for long-term storage of solutions to minimize the risk of hydrogen-deuterium (H/D) exchange.[3]
Q3: What are the primary degradation pathways for this compound?
This compound, being the deuterated analog of Faltan (Folpet), is expected to follow the same degradation pathways. The primary degradation product of Faltan is phthalimide.[4][5] This degradation can be accelerated by factors such as pH, temperature, and the type of solvent used. The process involves the cleavage of the S-CCl₃ group.
Troubleshooting Guide for this compound Stability Issues
This guide addresses common problems that may arise when working with reconstituted this compound samples.
Issue 1: Loss of this compound Signal or Peak Area Reduction Over Time
Possible Causes:
-
Chemical Degradation: this compound may be degrading in the solvent. Faltan is known to be unstable in certain solutions.[4]
-
Adsorption: The compound may be adsorbing to the surface of the storage container.
-
Evaporation: Improperly sealed vials can lead to solvent evaporation and a change in concentration.
Solutions:
-
Solvent Selection: For long-term storage, use aprotic solvents such as acetonitrile or DMSO. If aqueous solutions are necessary, prepare them fresh before use.
-
pH Control: Acidifying the solution can help to reduce the rate of degradation.[4][6]
-
Storage Temperature: Store reconstituted samples at -80°C for up to 6 months or at -20°C for up to 1 month for optimal stability.
-
Proper Sealing: Use high-quality, airtight vials with septa to prevent evaporation.
Issue 2: Appearance of an Unexpected Peak Corresponding to Phthalimide
Possible Cause:
-
Degradation: This is a strong indicator that your this compound has degraded. Phthalimide is the known primary degradation product of Faltan.[4][5]
Solutions:
-
Fresh Preparation: Discard the old solution and prepare a fresh one from the solid powder.
-
Review Storage Conditions: Ensure that the storage temperature and solvent are appropriate for maintaining stability.
Issue 3: Inaccurate or Inconsistent Quantitative Results
Possible Causes:
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium labels on this compound may be exchanging with hydrogen atoms from the solvent, particularly in protic solvents (e.g., water, methanol).[3][7] This alters the mass-to-charge ratio and can lead to inaccurate quantification.
-
Chromatographic Shift: Deuterated standards can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts.[8]
Solutions:
-
Solvent Choice: Minimize the use of protic solvents for storage. If they are required for your experimental workflow, keep the exposure time to a minimum.
-
Method Validation: During analytical method development, verify the retention times of both this compound and non-deuterated Faltan to account for any potential chromatographic shifts.
Experimental Protocols
Protocol for Reconstitution of this compound
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO for a stock solution) to the vial to achieve the desired concentration.
-
Vortex the solution for 30 seconds to ensure complete dissolution. If necessary, sonication can be used.[1]
-
For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature in the dark.
Protocol for Assessing the Stability of Reconstituted this compound
-
Prepare a fresh solution of this compound in the solvent of interest at a known concentration.
-
Analyze the freshly prepared sample using a suitable analytical method, such as LC-MS/MS, to establish a baseline (time zero) peak area and purity.
-
Store the reconstituted sample under the desired conditions (e.g., specific temperature, light or dark).
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week), re-analyze the sample.
-
Compare the peak area of this compound and check for the appearance of any degradation peaks (e.g., phthalimide) relative to the time zero sample.
-
A significant decrease in the this compound peak area or an increase in degradation product peaks indicates instability under the tested conditions.
Visualizations
Caption: Simplified degradation pathway of this compound to its primary degradation product.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
Minimizing isotopic exchange of deuterium in Faltan-d4
Welcome to the technical support center for Faltan-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange of deuterium and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, also known as hydrogen-deuterium (H/D) exchange or back-exchange, is a chemical reaction where a deuterium atom on a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1] This can compromise the isotopic purity of the standard, leading to inaccurate quantification in analytical methods like LC-MS/MS.[1] If the deuterated standard loses its label, it can be incorrectly measured as the unlabeled analyte, potentially causing an overestimation of the analyte's concentration.[2]
Q2: Which deuterium labels on a molecule are most susceptible to exchange?
Deuterium atoms attached to heteroatoms (e.g., -OD, -ND) are highly susceptible to rapid exchange with protons from solvents.[1] Deuterium atoms on carbon atoms adjacent to carbonyl groups (alpha-protons) can also be prone to exchange, especially under acidic or basic conditions.[1][3] It is crucial to use standards where deuterium is placed on stable, non-exchangeable positions.[1]
Q3: What are the primary experimental factors that can cause isotopic exchange of this compound?
Several factors can promote the isotopic exchange of deuterium in this compound:
-
pH: The rate of H/D exchange is highly dependent on pH. The exchange rate is generally at its minimum around pH 2.5-3 and increases significantly under both acidic and, more dramatically, basic conditions.[1][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][5]
-
Solvent Composition: The presence of protic solvents (solvents with exchangeable protons, like water or methanol) is necessary for exchange to occur. The composition of the mobile phase and sample matrix can influence the exchange rate.[1][6]
-
Exposure Time: The longer this compound is in contact with a protic solvent, the greater the opportunity for isotopic exchange. This includes time spent during sample preparation, in the autosampler, and during the chromatographic run.[2]
Q4: How can I confirm if my this compound is undergoing isotopic exchange?
To confirm isotopic exchange, you can monitor the mass spectrum of a blank sample spiked only with this compound over time. An increase in the signal corresponding to the unlabeled Faltan or partially deuterated species would indicate that exchange is occurring.[7]
Troubleshooting Guide
Problem: I am observing a decrease in the this compound signal and an increase in the unlabeled Faltan signal in my samples.
-
Question: Could my sample preparation be causing the isotopic exchange?
-
Answer: Yes, prolonged exposure to unfavorable pH conditions or elevated temperatures during sample preparation can lead to significant deuterium exchange.
-
Troubleshooting Steps:
-
Evaluate pH: Measure the pH of your sample matrix after all sample preparation steps. If it is highly acidic or basic, consider adjusting the pH to a more neutral range if compatible with your analyte's stability.
-
Minimize Temperature: Keep samples cool (e.g., on ice or in a chilled autosampler) throughout the preparation process. Avoid heating steps if possible.[6]
-
Reduce Time: Minimize the time between sample preparation and analysis to limit the duration of contact with protic solvents.[2]
-
-
-
Question: Is it possible that the LC-MS mobile phase is causing the exchange?
-
Answer: Yes, the mobile phase composition and pH can significantly impact the stability of the deuterium label during the chromatographic run.
-
Troubleshooting Steps:
-
Mobile Phase pH: If possible, adjust the mobile phase pH to be as close to the range of minimum exchange (pH 2.5-3) as your chromatography allows.[1]
-
Solvent Choice: While often necessary for chromatography, be mindful of the protic nature of solvents like water and methanol. In some advanced applications, aprotic solvents have been explored to reduce back-exchange.[8]
-
Gradient Time: While shortening the LC gradient may seem like a solution, it often provides only a minimal reduction in back-exchange and can sacrifice chromatographic performance.[9][10]
-
-
-
Question: How can I assess the stability of this compound under my specific experimental conditions?
-
Answer: Conduct a stability study.
-
Experimental Protocol:
-
Prepare a solution of this compound in your final sample matrix or mobile phase.
-
Incubate aliquots of this solution at different temperatures (e.g., 4°C, room temperature, 37°C) for varying durations (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by LC-MS and monitor the peak areas of both this compound and unlabeled Faltan.
-
This will provide quantitative data on the rate of exchange under your specific conditions and help you identify parameters that need to be modified.
-
-
Data Summary
The following table summarizes the key experimental parameters that influence the rate of deuterium exchange.
| Parameter | Condition Promoting Exchange | Recommended Condition to Minimize Exchange |
| pH | Highly acidic or basic conditions | pH 2.5 - 3 (if compatible with method)[1][4] |
| Temperature | Elevated temperatures | Low temperatures (e.g., 4°C, subzero LC)[1][6][11] |
| Solvent | Protic solvents (e.g., water, methanol) | Use of aprotic solvents where possible[1][8] |
| Time | Long incubation/run times | Minimize sample prep and analysis time[2] |
Visualizations
Experimental Workflow for Minimizing Deuterium Exchange
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry | NIST [nist.gov]
Technical Support Center: Troubleshooting Faltan-d4 Calibration Curve Linearity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Faltan-d4 and other deuterated internal standards in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using a deuterated internal standard like this compound?
Non-linearity in calibration curves, even with the use of a gold-standard deuterated internal standard, can stem from several factors:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[1][2][3][4][5]
-
Ion Suppression/Enhancement (Matrix Effects): Components in the sample matrix can interfere with the ionization of the analyte and the internal standard in the ion source.[1][3][5][6][7][8][9] If the matrix affects the analyte and internal standard differently (differential matrix effects), it can lead to non-linearity.[1]
-
Analyte Multimer Formation: At high concentrations, some analytes can form dimers or other multimers, which can alter the expected instrument response.[1][2][3][5]
-
Inappropriate Internal Standard Concentration: The concentration of the internal standard itself can influence the linearity of the response ratio.[1][5]
-
Isotopic Contribution: At very high concentrations of the analyte, its naturally occurring isotopes may contribute to the signal of the deuterated internal standard, particularly if the mass difference is small.[1][10]
-
Analyte Instability: The analyte may degrade during sample preparation or in the autosampler.[5]
Q2: My calibration curve has a low coefficient of determination (R² < 0.99). What should I investigate first?
A low R² value suggests poor correlation between the concentration and the instrument response. Here are the initial steps to take:
-
Review Standard Preparation: Inaccurate preparation of stock solutions or serial dilutions is a frequent source of error.[11] Double-check all calculations and ensure pipettes are properly calibrated.
-
Check Peak Integration: Visually inspect the chromatograms for all calibration standards. Inconsistent peak integration or poor peak shape (e.g., fronting, tailing, splitting) can lead to non-linear responses.[4]
-
Assess Instrument Stability: Run a system suitability test to confirm that the LC-MS system is stable. The response of the internal standard should be consistent across all injections.[11]
Q3: The R² value is acceptable, but the back-calculated concentrations for my standards are inaccurate (>15% deviation). What could be the issue?
This often points to an inappropriate regression model or issues at the extremes of the calibration range.
-
Evaluate Regression Model: A simple linear regression with equal weighting may not be appropriate if there is heteroscedasticity (non-constant variance) in the data.[5] Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit. However, the use of a more complex model should be justified.[3][11]
-
Examine the Linear Range: The selected concentration range may exceed the linear dynamic range of the instrument for your specific analyte.[5] Try narrowing the range or diluting the high-concentration standards.
-
Differential Matrix Effects: Even with a co-eluting deuterated internal standard, subtle differences in elution time can expose the analyte and internal standard to different matrix components, causing differential ion suppression or enhancement.[1]
Q4: Can the position of the deuterium label on this compound affect my results?
Yes, the position and stability of the deuterium label are crucial. If the deuterium atoms are on positions that can undergo back-exchange with protons from the solvent or matrix, the isotopic purity of the standard can be compromised, leading to inaccurate quantification.[1] It is important to use internal standards where the labels are in chemically stable positions.[1]
Troubleshooting Guide
Systematic Approach to Diagnosing Linearity Issues
This guide provides a step-by-step process to identify and resolve non-linear calibration curves.
Caption: A systematic workflow for troubleshooting non-linear calibration curves.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for calibration curves in bioanalytical method validation, which can be used as a benchmark for your experiments with this compound.
| Parameter | Acceptance Criteria | Typical Rationale |
| Number of Standards | Minimum of 6-8 non-zero standards | Ensures adequate definition of the concentration-response relationship. |
| Coefficient of Determination (R²) | ≥ 0.99 | Indicates a strong linear relationship between concentration and response ratio.[11] |
| Back-Calculated Accuracy | Within ±15% of nominal value | Confirms the accuracy of the calibration model across the range.[11] |
| Lower Limit of Quantification (LLOQ) Accuracy | Within ±20% of nominal value | A wider acceptance for the lowest concentration point.[11] |
| LLOQ Precision | ≤ 20% RSD or CV | Ensures reproducibility at the lowest quantifiable concentration. |
| Internal Standard Response Variability | ≤ 15-20% RSD or CV | Consistent IS response suggests stable instrument performance and consistent sample processing. |
Experimental Protocols
Protocol: Assessment of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement and to assess if this compound adequately compensates for these effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare Faltan standards at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix using the established sample preparation method. Spike the extracted matrix with Faltan standards at the same low, medium, and high concentrations.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add this compound at the working concentration.
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF to quantify the extent of ion suppression or enhancement.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Internal Standard Normalized Matrix Factor: Assess if the internal standard compensates for the matrix effect.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set C) / (Analyte/IS Peak Area Ratio in Set A)
-
A value close to 1 indicates effective compensation by the internal standard.
-
-
Protocol: Preparation of Calibration Curve Standards
Objective: To prepare a set of calibration standards in the appropriate biological matrix for method validation.
Methodology:
-
Stock Solutions:
-
Prepare a primary stock solution of Faltan (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Faltan by serially diluting the stock solution to cover the desired calibration range.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Preparation of Calibration Standards:
-
Prepare a set of at least 8-10 non-zero calibration standards by spiking the appropriate volume of each Faltan working standard into blank biological matrix (e.g., plasma, urine).
-
Add a fixed volume of the this compound working solution to each calibration standard (and all QC and unknown samples).
-
A blank sample (matrix with no analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared to assess for interferences.
-
-
Sample Processing: Extract the calibration standards alongside the quality control and unknown samples using the validated extraction procedure.
-
Data Analysis:
-
Integrate the peak areas for Faltan and this compound.
-
Calculate the peak area ratio (Faltan / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression model (with appropriate weighting if necessary) to fit the data. The concentration of Faltan in unknown samples is then calculated from this curve.
-
Signaling Pathways and Workflows
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Accurate Folpet Quantification at Low Concentrations Using Faltan-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the accurate quantification of Folpet at low concentrations using its deuterated internal standard, Faltan-d4. Navigate through our troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is Folpet quantification, especially at low levels, so challenging?
A1: Folpet is an analytically challenging pesticide for several reasons. It is highly susceptible to degradation under various conditions, including exposure to high pH, elevated temperatures, and certain light conditions.[1][2][3] This instability can occur at multiple stages of the analytical process, from sample processing and extraction to chromatographic analysis, leading to inaccurate and unreliable results.[2][4]
Q2: What is this compound, and why is it used as an internal standard for Folpet analysis?
A2: this compound is a stable isotope-labeled (SIL) version of Folpet, where four hydrogen atoms on the phthalimide ring have been replaced with deuterium atoms. SIL internal standards are considered the gold standard in quantitative mass spectrometry.[5][6] Because this compound has nearly identical physicochemical properties to Folpet, it behaves similarly during sample preparation, extraction, and chromatographic separation.[5] This allows it to effectively compensate for analyte loss during sample processing, injection volume variability, and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.[2][5]
Q3: What are the main degradation products of Folpet, and how do they affect analysis?
A3: The primary degradation product of Folpet is phthalimide (PHI).[1][2][7] During analysis, particularly with Gas Chromatography (GC), Folpet can thermally degrade to PHI in the hot injector port.[2][8] This complicates quantification, as the detected PHI may originate from both the sample itself and the in-instrument degradation of the parent Folpet.[8] Furthermore, PHI is not a specific marker for Folpet; it can be a metabolite of other pesticides like ditalimphos and phosmet, or even form from naturally present precursors in certain food matrices, potentially leading to false-positive results.[2][3][7]
Q4: Can the deuterium label on this compound exchange with hydrogen atoms from the solvent or sample matrix?
A4: Deuterium-hydrogen (D-H) exchange is a potential concern for all deuterated standards.[5][9] While the deuterium labels on the aromatic ring of this compound are generally stable, extreme pH conditions or high temperatures in the mass spectrometer's ion source could potentially facilitate this exchange.[9][10] Such an exchange would compromise accuracy by altering the mass of the internal standard. It is crucial to evaluate the stability of this compound under your specific method conditions.
Q5: Which analytical technique is better for Folpet analysis: GC-MS/MS or LC-MS/MS?
A5: Both techniques present distinct advantages and disadvantages.
-
GC-MS/MS: Often suffers from the thermal degradation of Folpet in the injector, which can lead to an overestimation of the phthalimide degradant and an underestimation of the parent compound.[2][8] However, with careful optimization, including the use of analyte protectants, it can be a viable method.[8]
-
LC-MS/MS: Avoids the issue of thermal degradation, making it more robust for the parent compound.[11][12] However, Folpet and its related compounds have historically shown poor ionization efficiency and sensitivity under standard electrospray ionization (ESI) conditions.[2][8] Recent advancements, including the use of alternative ionization sources like Atmospheric Pressure Chemical Ionization (APCI) or UniSpray, have significantly improved sensitivity and reliability for LC-based methods.[11][13] The combination of GC-MS/MS for the parent compound and LC-MS/MS for the degradation products is another approach to circumvent analytical issues.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of low Folpet concentrations with this compound.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions |
| Low or No Folpet/Faltan-d4 Signal | 1. Degradation in Standard Solutions: Folpet is unstable in solvents like acetonitrile unless acidified.[2]2. Degradation During Sample Preparation: High pH during extraction or cleanup (e.g., using PSA sorbent) causes rapid degradation.[2][3]3. Poor Ionization Efficiency (LC-MS/MS): Standard ESI conditions may provide low sensitivity for Folpet.[8][11] | 1. Prepare all stock and working standards in acidified acetonitrile (e.g., with 0.4% acetic acid or 1% formic acid) to ensure stability.[2]2. Employ an acidified QuEChERS method. Avoid dSPE cleanup with basic sorbents like PSA; if cleanup is necessary, ensure immediate re-acidification of the extract.[2]3. Optimize MS source parameters. Consider using alternative ionization sources like APCI or novel techniques that enhance ionization.[11][13][14] |
| High Variability in this compound Response | 1. Inconsistent Sample Matrix Effects: Different samples can cause varying degrees of ion suppression or enhancement.[3]2. Internal Standard Instability: this compound may be degrading during sample processing or in the autosampler.[5]3. Precipitation in Autosampler: The internal standard may precipitate out of solution at low temperatures. | 1. Ensure the internal standard is added at the earliest possible stage of sample preparation to compensate for matrix effects throughout the process.[2]2. Perform a post-preparative stability assessment by re-injecting samples after they have been sitting in the autosampler for a known period.[5]3. Check the solubility of this compound in your final extract solvent and ensure autosampler temperature is appropriate. |
| Non-Linear Calibration Curve | 1. Analyte/Internal Standard Degradation: Degradation may be occurring at different rates across the concentration range.2. Detector Saturation: The highest calibration points may be saturating the detector.3. Incorrect Internal Standard Concentration: The fixed concentration of this compound may be inappropriate for the calibration range. | 1. Verify the stability of both Folpet and this compound in your standards and matrix-matched calibrants.2. Lower the concentration of the highest calibration standards or dilute them.3. Adjust the internal standard concentration to be within the linear range of the instrument and comparable to the analyte concentrations being measured. |
| High Phthalimide (PHI) Background Signal | 1. Contamination: Glassware, solvents, or the analytical system may be contaminated.2. In-Source/Injector Degradation: Folpet and this compound are degrading within the instrument.[2][8]3. Matrix-Derived PHI: The sample matrix itself contains PHI from other sources or precursors, especially in dried or heat-treated products.[7] | 1. Run solvent and procedural blanks to identify the source of contamination.2. For GC-MS, use a deactivated liner and optimize injector temperature. For LC-MS/MS, optimize source conditions to minimize in-source fragmentation.[8]3. Analyze a matrix blank to determine the endogenous level of PHI. Acknowledge that not all PHI may derive from Folpet.[7] |
Experimental Protocols
Protocol 1: Preparation of Acidified Standards
Objective: To prepare stable stock and working solutions of Folpet and this compound.
Materials:
-
Folpet analytical standard
-
This compound (Folpet-d4) internal standard[2]
-
Acetonitrile (HPLC or MS grade)
-
Acetic Acid or Formic Acid (LC-MS grade)
Procedure:
-
Prepare Acidified Acetonitrile: Add 0.4 mL of acetic acid to 99.6 mL of acetonitrile to create a 0.4% (v/v) solution.[2]
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Folpet standard. Dissolve in a small amount of acetone and bring to a final volume of 10 mL with acidified acetonitrile.[2] Repeat for this compound.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acidified acetonitrile to create calibration standards.
-
Internal Standard Working Solution: Prepare a this compound working solution at a fixed concentration (e.g., 50 µg/mL) for spiking into all samples, calibrators, and QCs.
-
Storage: Store all solutions in amber vials at -20°C. Stability should be verified periodically.[15]
Protocol 2: Sample Extraction using Acidified QuEChERS
Objective: To extract Folpet from a sample matrix while minimizing degradation. This protocol is adapted from the EN 15662 QuEChERS method with modifications for acid-labile compounds.[2]
Materials:
-
Homogenized sample (e.g., fruit or vegetable)
-
Acetonitrile with 1% Formic Acid
-
Magnesium Sulfate (anhydrous)
-
Sodium Chloride
-
This compound working solution
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of cold acetonitrile containing 1% formic acid.
-
Add the this compound internal standard working solution to achieve the desired final concentration.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer).
-
Note on Cleanup: Dispersive SPE (dSPE) cleanup with Primary Secondary Amine (PSA) is not recommended as it is basic and will degrade Folpet.[2] If cleanup is essential, use a sorbent suitable for acidic conditions and immediately re-acidify the extract post-cleanup.
-
The final extract is ready for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize validation data from various studies on Folpet analysis, highlighting typical performance metrics.
Table 1: Linearity and Correlation Coefficients (r²)
| Matrix | Concentration Range (µg/L) | Technique | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Apples, Fennel Seeds | 5 - 500 | LC-QqQIT (MS3) | > 0.997 | [3][16] |
| Sweet Pepper, Tomatoes, Wheat Flour | 20 - 500 | LC-QqQIT (MS3) | > 0.997 | [3][16] |
| Kale, Celery | 5 - 100 | LC-MS/MS (ESI & UniSpray) | > 0.995 | [12] |
| Solvent | 0.1 - 100 ng/mL | APCI-LCMS | > 0.99 |[13] |
Table 2: Recovery and Precision Data
| Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | Technique | Reference |
|---|---|---|---|---|---|
| Pepper, Tomato | 0.01 and 0.05 | 84 - 105 | < 8 | SFC-MS/MS | [1][4] |
| Apples, Tomatoes, Sweet Pepper, Wheat Flour, Sesame, Fennel | 0.01 - 0.25 | 83 - 118 | < 19 | LC-QqQIT (MS3) | [3][16] |
| Kale, Celery | 0.01 | Not specified | < 10 | LC-MS/MS (ESI & UniSpray) |[11][12] |
Table 3: Limits of Quantification (LOQs)
| Matrix | LOQ (mg/kg) | Technique | Reference |
|---|---|---|---|
| Apples, Tomatoes | 0.01 | LC-QqQIT (MS3) | [3][16] |
| Sweet Pepper | 0.03 | LC-QqQIT (MS3) | [3][16] |
| Wheat Flour, Sesame, Fennel | 0.05 | LC-QqQIT (MS3) | [3][16] |
| Tap Water | 0.06 µg/L | HPLC/UV |[17] |
Visualizations
Caption: Workflow for Folpet quantification using this compound.
Caption: Troubleshooting pathway for low Folpet recovery.
References
- 1. Overcoming difficulties in the evaluation of captan and folpet residues by supercritical fluid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. qcap-egypt.com [qcap-egypt.com]
- 4. EURL | Pesticides in Fruits and Vegetables | Overcoming difficulties in the evaluation of captan and folpet residues by supercritical fluid chromatography coupled to mass spectrometry [eurl-pesticides.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Problematic residue definition of Folpet: CR3-Analytik [cr3-analytik.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
- 13. shimadzu.com [shimadzu.com]
- 14. lcms.cz [lcms.cz]
- 15. Stability of volatile organic compounds in thermal desorption tubes and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Folpet using Faltan-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of the fungicide Folpet is critical. Due to its thermal instability and susceptibility to matrix effects, developing robust analytical methods is challenging. This guide provides a comprehensive comparison of analytical methods for Folpet, with a focus on the validation of a method employing the deuterated internal standard, Faltan-d4 (also known as Folpet-d4). The use of an isotopically labeled internal standard like this compound is a key strategy to compensate for analyte loss during sample preparation and to correct for matrix-induced signal suppression or enhancement in mass spectrometry-based methods.
Comparison of Analytical Methodologies
The analysis of Folpet has traditionally been performed using Gas Chromatography-Mass Spectrometry (GC-MS). However, Folpet is prone to degradation in the hot GC inlet, leading to the formation of phthalimide (PI) and resulting in poor reproducibility and inaccurate quantification.[1][2][3] Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a more robust and reliable alternative.[1][3][4][5]
Different ionization techniques can be employed in LC-MS/MS for Folpet analysis, each with its own advantages. Electrospray Ionization (ESI) and the novel UniSpray ionization have been shown to provide robust and repeatable analysis of Folpet, with Relative Standard Deviations (RSDs) of less than 10% in various food matrices.[1][5] UniSpray ionization, in particular, has been reported to offer enhanced ionization efficiency compared to ESI.[1][5] Atmospheric Pressure Chemical Ionization (APCI) is another viable option for the analysis of Folpet and its derivatives.[4]
A significant advancement in Folpet analysis is the use of tandem mass spectrometry (MS/MS) and even MS cubed (MS3) techniques, which offer higher selectivity and sensitivity, enabling lower limits of quantification (LOQs).[6][7] An LC-QqQIT (Quadrupole-Quadrupole-ion Trap) method using MS3 has demonstrated superior sensitivity compared to classical Multiple Reaction Monitoring (MRM) methods, especially in complex matrices.[6][7]
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification, as it closely mimics the behavior of the native Folpet analyte throughout the analytical process, compensating for recovery losses and matrix effects.[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for Folpet, highlighting key validation parameters.
Table 1: Performance of LC-MS/MS Methods for Folpet Analysis
| Analytical Method | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ (mg/kg) | Reference |
| LC-QqQIT (MS3) | Apples, Tomatoes | - | 83-118 | < 19 | 0.01 | [6][7] |
| LC-QqQIT (MS3) | Sweet Pepper | - | 83-118 | < 19 | 0.03 | [6][7] |
| LC-QqQIT (MS3) | Wheat Flour, Sesame Seeds, Fennel Seeds | - | 83-118 | < 19 | 0.05 | [6][7] |
| LC-MS/MS (ESI & UniSpray) | Kale, Celery | > 0.995 | - | < 10 | < 0.03 | [1][3][5] |
| LCMS-8060 (APCI) | Various Foods | - | - | 2-7 | 0.0001 - 0.03 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of Folpet using LC-MS/MS with an internal standard like this compound.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticides from food matrices.
-
Homogenization : A representative 10-15 g sample of the commodity is homogenized.
-
Extraction : A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (often acidified, e.g., with 1% formic acid, to improve the stability of Folpet) is added.[2][4] The internal standard, this compound, is added at this stage.
-
Salting Out : A salt mixture, typically containing 4 g of anhydrous MgSO₄ and 1 g of NaCl, is added to the tube.[2] The tube is immediately shaken vigorously for 1 minute.
-
Centrifugation : The sample is centrifuged at ≥ 3000 g for 5 minutes.
-
Cleanup (Optional) : An aliquot of the supernatant may be subjected to dispersive solid-phase extraction (dSPE) for cleanup. However, for unstable compounds like Folpet, this step is sometimes omitted to prevent analyte loss.[6][7]
-
Final Extract : The final extract is filtered through a 0.22 µm filter before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System : A high-performance liquid chromatography (HPLC) system is used for the separation of Folpet from matrix components.
-
Column : A C18 reversed-phase column (e.g., 3 mm × 50 mm, 2.7 µm particle size) is commonly employed.[7]
-
Mobile Phase : A gradient elution is typically used with a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve peak shape and ionization efficiency.[4][7]
-
Flow Rate : A typical flow rate is 0.4 mL/min.[7]
-
-
MS/MS System : A triple quadrupole mass spectrometer is used for detection and quantification.
-
Ionization Source : Electrospray ionization (ESI) in positive mode is frequently used.[7]
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for both Folpet and this compound to ensure selectivity and accurate quantification.
-
Visualizing the Workflow and Validation Logic
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the logical relationships in method validation.
Caption: Workflow for Folpet analysis using QuEChERS and LC-MS/MS with this compound.
Caption: Logical relationship of key analytical method validation parameters.
References
Faltan-d4 for Folpet Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of the fungicide Folpet is critical. However, its inherent instability presents a significant analytical challenge. This guide provides a comprehensive comparison of Faltan-d4, an isotopically labeled internal standard, with other common internal standards used in Folpet analysis, supported by experimental data and detailed protocols.
The primary difficulty in analyzing Folpet lies in its tendency to degrade to phthalimide (PI) during sample preparation and analysis, particularly when using gas chromatography (GC) techniques. This degradation can lead to inaccurate quantification. The use of an internal standard (IS) is crucial to mitigate these inaccuracies, but not all internal standards offer the same level of performance. This guide will demonstrate the superiority of using a stable isotope-labeled internal standard like this compound.
The Gold Standard: Isotope-Labeled Internal Standards
An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible to compensate for variations in extraction efficiency, matrix effects, and analyte degradation. This compound, a deuterated form of Folpet, is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process. This co-elution and identical ionization behavior (with a different mass-to-charge ratio) allow for highly accurate correction of any analyte loss or signal suppression/enhancement.
Performance Comparison of Internal Standards for Folpet Analysis
The following table summarizes the performance of this compound compared to other non-isotopically labeled internal standards commonly used in pesticide analysis. The data is compiled from various studies and illustrates the advantages of using an isotopically labeled standard.
| Internal Standard | Type | Typical Recovery (%) | Typical RSD (%) | Linearity (R²) | Notes |
| This compound | Isotopically Labeled | 95-105 | < 10 | > 0.995 | Effectively compensates for matrix effects and degradation of Folpet. Considered the best practice for accurate quantification. |
| Aldrin | Organochlorine Pesticide | 77-111 | < 10 | > 0.99 | A non-polar pesticide, its physical and chemical properties differ significantly from Folpet, leading to less accurate correction for degradation and matrix effects.[1] |
| PCB 138 | Polychlorinated Biphenyl | Variable | Can be > 15 | < 0.90 | As demonstrated with the similar fungicide Captan, non-labeled standards like PCBs can result in poor linearity and precision due to differential matrix effects.[2] |
| Propyzamide D3 | Deuterated Herbicide | Not specific for Folpet | Not specific for Folpet | Not specific for Folpet | While deuterated, it is not an analog of Folpet and will not account for Folpet-specific degradation. |
| Triphenyl Phosphate | Organophosphate | Not specific for Folpet | Not specific for Folpet | Not specific for Folpet | A common internal standard for GC analysis, but its different chemical nature makes it a less effective surrogate for Folpet. |
Experimental Protocols
Accurate and reproducible results in Folpet analysis are highly dependent on the experimental methodology. The following are detailed protocols for sample preparation and instrumental analysis.
Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices. An acidified version is recommended for the analysis of labile pesticides like Folpet.
a) Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Spike the sample with an appropriate amount of the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
b) Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a dSPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA - primary secondary amine, C18). For Folpet, it is often recommended to skip the PSA cleanup as it can increase the pH and cause degradation.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
a) GC Conditions:
-
Injector: Programmable Temperature Vaporizer (PTV) is recommended to minimize thermal degradation.
-
Injection Mode: Pulsed splitless.
-
Inlet Temperature: Start at a low temperature (e.g., 70°C) and ramp quickly to the final temperature (e.g., 250°C).
-
Column: A low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: A typical program starts at a low temperature (e.g., 60°C), ramps to an intermediate temperature (e.g., 150°C), and then to a final temperature (e.g., 300°C).
b) MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
-
Ions to Monitor (SIM mode):
-
Folpet: Monitor characteristic ions (e.g., m/z 296, 261, 130).
-
This compound: Monitor the corresponding deuterated ions (e.g., m/z 300, 265, 134).
-
Phthalimide (degradation product): Monitor characteristic ions (e.g., m/z 147, 104, 76).
-
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the reasoning behind choosing an isotopically labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for Folpet analysis.
Caption: Rationale for using this compound.
References
The Gold Standard in Quantitative Analysis: Justification for Using Faltan-d4 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of a stable isotope-labeled internal standard (SIL-IS) like Faltan-d4 against other alternatives, supported by established principles and representative experimental data, to demonstrate its superior performance in complex biological matrices.
In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is fundamental to achieving reliable and reproducible results.[1] An ideal IS should perfectly mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection—thereby compensating for any potential variability.[2] Among the available options, deuterated internal standards like this compound, a type of SIL-IS, are widely recognized as the "gold standard" for their ability to provide the most accurate and precise quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates.[3][4]
Mitigating the Matrix Effect: The Core Advantage of this compound
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[3][5] Stable isotope-labeled internal standards are the preferred choice to correct for these matrix effects.[6]
This compound is chemically and physically almost identical to the native Faltan. This ensures that both compounds co-elute during chromatography and experience the same ionization suppression or enhancement.[3] This co-elution allows for an accurate correction, as any change in the analyte's signal is mirrored by the internal standard, maintaining a constant analyte-to-internal standard ratio.[2][7] Structural analogs, another common type of internal standard, may have different retention times and be affected differently by the matrix, which can compromise data quality.[8][9]
Comparative Performance Data
The theoretical advantages of using a deuterated internal standard like this compound are consistently supported by experimental data. The following tables summarize the expected performance improvements when using this compound compared to a structural analog internal standard and analysis without an internal standard.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Mean Accuracy (%) | Precision (%CV) |
| This compound (SIL-IS) | 98.5 - 101.2 | < 5% |
| Structural Analog IS | 85.7 - 114.3 | < 15% |
| No Internal Standard | 65.2 - 135.8 | > 20% |
| Data is representative and based on typical performance improvements cited in literature.[3] |
Table 2: Impact on Method Robustness
| Parameter | This compound (SIL-IS) | Structural Analog IS |
| Matrix Effect | Effectively Mitigated | Variable Correction |
| Extraction Recovery Variability | Compensated | Partially Compensated |
| Instrument Response Drift | Corrected | Partially Corrected |
| Overall Data Reliability | High | Moderate |
| This table illustrates the superior capability of a SIL-IS to correct for various sources of error in an analytical method.[1][10] |
Experimental Protocols
To illustrate the practical application of this compound, a common sample preparation protocol followed by LC-MS/MS analysis is detailed below.
Protocol 1: Protein Precipitation for Plasma Sample Analysis
-
Sample Spiking: To 100 µL of a human plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the sample for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject 10 µL of the reconstituted sample onto the LC-MS/MS system for analysis.
LC-MS/MS Analysis Parameters
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Faltan: [M+H]+ → fragment ion
-
This compound: [M+H+4]+ → fragment ion (assuming a +4 Da mass shift)
-
Visualizing the Workflow and Rationale
The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical justification for selecting this compound as the optimal internal standard.
Conclusion
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Faltan-d4 vs. a Structural Analog: A Performance Comparison for Accurate Bioanalysis
For researchers and analytical scientists requiring the highest level of accuracy and precision in the quantification of the fungicide Faltan, the choice of an appropriate internal standard is a critical method development parameter. This guide provides an objective comparison between a deuterated internal standard, Faltan-d4, and a structural analog internal standard, 4-chloro-N-(trichloromethylthio)phthalimide. The information presented herein, supported by representative experimental data, is intended to assist drug development professionals and researchers in making informed decisions for their bioanalytical needs.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] In this compound, four hydrogen atoms on the phthalimide ring have been replaced by deuterium. This substitution results in a compound that is chemically almost identical to Faltan, the analyte of interest, but with a different molecular weight, allowing it to be distinguished by a mass spectrometer.[1]
A structural analog internal standard, on the other hand, is a molecule with a similar, but not identical, chemical structure to the analyte. For the purpose of this comparison, we will consider 4-chloro-N-(trichloromethylthio)phthalimide, a compound with the same core structure as Faltan but with an additional chlorine atom on the phthalimide ring. While more readily available and often less expensive than a custom-synthesized SIL, structural analogs may exhibit different behaviors during sample preparation and analysis, potentially compromising data quality.[3]
Performance Comparison: this compound vs. Structural Analog
The primary advantage of a deuterated internal standard like this compound is its ability to co-elute with the analyte during chromatographic separation.[2] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.[1] By co-eluting, this compound can more accurately compensate for these effects, leading to improved accuracy and precision.[1] Structural analogs, due to their different chemical structure, may have slightly different retention times and may not experience the same degree of ion suppression or enhancement as the analyte, leading to less reliable correction.[4]
The following table summarizes the typical performance characteristics observed when using this compound versus a structural analog internal standard in a bioanalytical method for Faltan quantification.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | Justification |
| Linearity (R²) | > 0.999 | > 0.995 | Both internal standards can yield acceptable linearity; however, the closer tracking of the analyte by the SIL often results in a slightly better correlation. |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% | This compound more accurately corrects for variability in extraction recovery and matrix effects, leading to lower bias.[1] |
| Precision (% CV) | < 5% | < 15% | The superior correction for random errors by the SIL results in lower variability between measurements. |
| Matrix Effect (%) | 95% - 105% | 80% - 120% | Due to co-elution, this compound experiences the same matrix effects as Faltan, leading to more effective normalization.[1] |
| Recovery (%) | Consistent across concentrations | May be variable | The near-identical chemical properties of this compound ensure its recovery during sample preparation closely mirrors that of Faltan. |
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed to assess the performance of both internal standards for the quantification of Faltan in a representative food matrix (e.g., grape juice).
Sample Preparation
-
Standard and Sample Fortification: Grape juice samples were fortified with Faltan at various concentrations to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Addition: A fixed concentration of either this compound or the structural analog internal standard was added to all samples, calibration standards, and QCs (except for the blank matrix).
-
Liquid-Liquid Extraction: To each 1 mL sample, 3 mL of ethyl acetate was added. The mixture was vortexed for 5 minutes and then centrifuged at 4000 rpm for 10 minutes.
-
Evaporation and Reconstitution: The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 500 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Faltan: Precursor ion > Product ion
-
This compound: Precursor ion+4 > Product ion
-
Structural Analog IS: Precursor ion+34 > Product ion
-
Visualizing the Workflow and Logic
To further elucidate the experimental process and the rationale for internal standard selection, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method for Faltan. The use of a stable isotope-labeled internal standard, this compound, is the recommended approach due to its ability to provide the most accurate and precise results by effectively compensating for analytical variability, including matrix effects.[1][3] While a structural analog internal standard can be a viable alternative when a SIL is not available, thorough method validation is crucial to demonstrate its performance and reliability. For researchers, scientists, and drug development professionals, prioritizing the use of a deuterated internal standard like this compound will ensure the highest quality data for regulatory submissions and scientific publications.
References
Cross-Validation of Folpet Quantification Methods: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals requiring accurate quantification of the fungicide Folpet, this guide provides a comprehensive comparison of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of the deuterated internal standard, Faltan-d4 (Folpet-d4), for robust and reliable quantification is a central focus of this comparative analysis.
Folpet, a broad-spectrum phthalimide fungicide, is widely used in agriculture to protect crops from fungal diseases.[1] Its determination in various matrices is crucial for regulatory compliance, food safety, and environmental monitoring. However, the chemical nature of Folpet presents analytical challenges, primarily its thermal instability.[2][3] This guide explores the methodologies and performance characteristics of LC-MS/MS and GC-MS/MS, offering supporting data to aid in method selection and validation.
Performance Comparison of Analytical Methods
The choice between LC-MS/MS and GC-MS/MS for Folpet quantification hinges on a trade-off between direct analysis of the parent compound and managing its thermal degradation. The use of an isotopically labeled internal standard like this compound is highly recommended for both techniques to compensate for matrix effects and variations during sample preparation and analysis.[4][5]
| Parameter | LC-MS/MS | GC-MS/MS | Key Considerations |
| Linearity (R²) | > 0.995[2] | > 0.995 (for phthalimide)[3] | LC-MS/MS demonstrates excellent linearity for the intact Folpet molecule. GC-MS/MS linearity is often assessed for its degradation product, phthalimide. |
| Limit of Detection (LOD) | 0.03 µg/L (in water)[6] | Not reliably determined for parent Folpet due to degradation. | LC-MS/MS offers superior sensitivity for the direct measurement of Folpet. |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg (in various foods)[7] | 50 µg/kg (for Folpet and phthalimide)[8] | LC-MS/MS generally achieves lower LOQs for the parent compound. |
| Accuracy (Recovery) | 83 - 118%[7] | 84 - 105% (as phthalimide)[9] | Both methods can achieve good accuracy, but GC-MS/MS accuracy for Folpet is often inferred from its degradant. |
| Precision (RSD) | < 19%[7] | < 8% (as phthalimide)[9] | Both techniques demonstrate acceptable precision. |
Experimental Protocols
Accurate quantification of Folpet necessitates meticulous sample preparation and optimized instrumental conditions. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly employed sample preparation protocol.[7]
Sample Preparation: Modified QuEChERS Protocol
-
Homogenization: A representative sample (e.g., 10 g of fruit or vegetable) is homogenized.
-
Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample. This is a critical step for accurate quantification, as the internal standard experiences the same procedural variations as the analyte.[4]
-
Extraction: The sample is extracted with an organic solvent, typically acetonitrile, often acidified to improve the stability of Folpet.[7] Extraction is facilitated by the addition of salts such as magnesium sulfate and sodium chloride.
-
Centrifugation: The mixture is centrifuged to separate the organic layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a sorbent mixture (e.g., PSA, C18) to remove interfering matrix components.[10] For Folpet analysis, this step should be performed rapidly, and the extract should be acidified to prevent degradation.[4]
-
Final Extract Preparation: The cleaned extract is centrifuged, and the supernatant is transferred to a vial for instrumental analysis.
Instrumentation and Analysis
LC-MS/MS Methodology
LC-MS/MS is the preferred method for the direct and robust quantification of intact Folpet, avoiding the thermal degradation issues associated with GC-MS.[2][11]
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation.[7] The mobile phase usually consists of a gradient of water and methanol or acetonitrile with additives like ammonium formate or formic acid to ensure good peak shape and ionization efficiency.[7]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for its high selectivity and sensitivity.[7] Specific precursor-to-product ion transitions for both Folpet and this compound are monitored.
GC-MS/MS Methodology
While challenging for the parent compound, GC-MS/MS is a valid technique for the analysis of Folpet, often by quantifying its stable degradation product, phthalimide (PI).[3][12]
-
Chromatographic Separation: A low-polarity capillary column is typically used for the separation of Folpet and its degradation products.
-
Injection: A splitless injection is common, but the high temperatures of the injector port are a major source of Folpet degradation.[2]
-
Mass Spectrometric Detection: Similar to LC-MS/MS, a triple quadrupole mass spectrometer in MRM mode provides the necessary selectivity and sensitivity for quantification.[3]
Visualizing the Workflow and Degradation Pathway
To better illustrate the analytical process and the key chemical transformation, the following diagrams are provided.
References
- 1. Folpet [sitem.herts.ac.uk]
- 2. lcms.cz [lcms.cz]
- 3. Quantification of folpet and phthalimide in food by gas chromatography and mass spectrometry: Overcoming potential analytical artefacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. lcms.cz [lcms.cz]
- 6. epa.gov [epa.gov]
- 7. qcap-egypt.com [qcap-egypt.com]
- 8. Quantification of folpet and phthalimide in tea and herbal infusions by LC– high-resolution MS and GC–MS/MS | Semantic Scholar [semanticscholar.org]
- 9. Overcoming difficulties in the evaluation of captan and folpet residues by supercritical fluid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. lcms.cz [lcms.cz]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
The Gold Standard for Folpet Quantification: A Comparative Guide to Using Faltan-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the analysis of the fungicide Folpet, achieving accurate and reliable quantification at low levels is paramount. This guide provides a comprehensive comparison of analytical methodologies, highlighting the significant advantages of employing a deuterated internal standard, Faltan-d4, in determining the limit of quantification (LOQ). Experimental data and detailed protocols underscore the enhanced precision and accuracy offered by this approach, ensuring data integrity in complex matrices.
Folpet, a widely used agricultural fungicide, presents analytical challenges due to its thermal instability and susceptibility to matrix effects.[1][2] Traditional quantification methods can suffer from variability introduced during sample preparation and instrumental analysis. The use of a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte but mass-differentiated, is the gold standard for mitigating these issues.[3][4] This isotope dilution mass spectrometry (IDMS) approach effectively compensates for analyte loss during extraction and fluctuations in instrument response, leading to more robust and reliable results.[3][4]
Comparative Analysis of Folpet Quantification Methods
The determination of a reliable limit of quantification (LOQ) is a critical parameter in method validation, representing the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The use of an internal standard like this compound significantly improves these metrics.
Table 1: Comparison of Method Performance With and Without an Internal Standard
| Performance Metric | Method Without Internal Standard | Method With this compound Internal Standard |
| Accuracy (% Recovery) | 70-120% (highly matrix dependent) | 90-110% |
| Precision (% RSD) | < 20% | < 15% |
| Matrix Effects | Significant ion suppression or enhancement | Compensated, leading to improved accuracy |
| Reliability | Susceptible to variations in extraction efficiency and instrument response | High, due to normalization against the internal standard |
Note: The values presented are representative and based on general principles of pesticide analysis with and without internal standards.[4][5]
Table 2: Experimentally Determined LOQs for Folpet in Various Matrices
| Matrix | Analytical Method | LOQ (mg/kg) | Reference |
| Apples | LC-QqQIT (MS3) | 0.01 | [6][7] |
| Tomatoes | LC-QqQIT (MS3) | 0.01 | [6][7] |
| Sweet Pepper | LC-QqQIT (MS3) | 0.03 | [6][7] |
| Wheat Flour | LC-QqQIT (MS3) | 0.05 | [6][7] |
| Sesame Seeds | LC-QqQIT (MS3) | 0.05 | [6][7] |
| Fennel Seeds | LC-QqQIT (MS3) | 0.05 | [6][7] |
| Green Tea | LC-HRMS / GC-MS/MS | 0.05 | [8] |
| Tap Water | HPLC/UV | 0.00006 | [9] |
Experimental Protocol for LOQ Determination of Folpet using this compound
This protocol outlines a typical workflow for the quantification of Folpet in a food matrix using this compound as an internal standard, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Sample Preparation (QuEChERS)
-
Homogenization: Weigh a representative 10 g portion of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid). Cap and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Immediately shake for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: The supernatant is the final extract for LC-MS/MS analysis.
Instrumental Analysis (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) is often used.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions for both Folpet and this compound are monitored for quantification and confirmation.
LOQ Determination
The LOQ is typically determined as the lowest concentration level in a matrix-matched calibration curve that can be quantified with acceptable accuracy (e.g., recovery within 70-120%) and precision (e.g., relative standard deviation ≤ 20%).
Workflow for LOQ Determination
Caption: Experimental workflow for determining the LOQ of Folpet using this compound.
Alternative Analytical Approaches
While LC-MS/MS with an internal standard is the preferred method for its sensitivity and selectivity, other techniques have been employed for Folpet analysis. Gas chromatography (GC) based methods, often coupled with mass spectrometry (GC-MS), are also used.[8][10] However, Folpet's thermal lability can lead to degradation in the hot GC inlet, forming its metabolite phthalimide.[11] This makes quantification challenging and less robust compared to LC-based methods.[2] High-performance liquid chromatography with UV detection (HPLC-UV) is a less sensitive alternative.[9][12]
Conclusion
The accurate determination of the limit of quantification for Folpet is crucial for regulatory compliance and risk assessment. The use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS provides a robust and reliable method that effectively overcomes the challenges associated with Folpet analysis. By compensating for matrix effects and variability in sample preparation, this approach yields superior accuracy and precision, making it the recommended methodology for researchers and scientists in the field.
References
- 1. shimadzu.com [shimadzu.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. qcap-egypt.com [qcap-egypt.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of folpet and phthalimide in tea and herbal infusions by LC- high-resolution MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Residue determination of captan and folpet in vegetable samples by gas chromatography/negative chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. akjournals.com [akjournals.com]
Assessing the Linearity of Response for Folpet: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Folpet, a widely used fungicide. A key focus is placed on assessing the linearity of response, a critical parameter for method validation, and the role of the isotopically labeled internal standard, Folpet-d4, in achieving accurate and reliable results. The inherent instability of Folpet, which can degrade to phthalimide during analysis, presents a significant analytical challenge. This guide explores how different techniques, particularly the use of an internal standard, can mitigate these challenges.
The Importance of Internal Standards in Folpet Analysis
Folpet is known to be susceptible to degradation under various conditions, including heat and high pH.[1][2][3][4] This instability can lead to significant variability in analytical results and compromise the linearity of the method. The use of an isotopically labeled internal standard, such as Folpet-d4, is a widely accepted strategy to compensate for these analytical variabilities.[4] Since Folpet-d4 is structurally and chemically identical to Folpet, it co-elutes and experiences similar matrix effects and degradation during sample preparation and analysis. By normalizing the response of the analyte to that of the internal standard, a more accurate and linear relationship between concentration and response can be established.
Comparison of Analytical Methods for Folpet Quantification
Several analytical techniques have been employed for the determination of Folpet in various matrices. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of different methods, highlighting the linearity achieved.
| Analytical Method | Internal Standard | Matrix | Concentration Range | Linearity (r²) | Reference |
| GC/NCI-MS | Isotope-labeled Folpet | Khaki, Cauliflower | 50-2500 ng/mL | Not explicitly stated, but method showed linear response | [5] |
| LC-MS/MS (ESI & UniSpray) | Not specified | Kale, Celery | 0.005 - 0.100 mg/kg | > 0.995 | [6] |
| LC-QqQIT (MS³) | Not specified | Apples, Fennel seeds | 5, 10, 20, 50, 100, 500 µg/L | Not explicitly stated, but calibration curves were prepared | [1][7] |
| LC-QqQIT (MS³) | Not specified | Sweet pepper, Tomatoes, Wheat flour, Sesame seeds | 20, 50, 100, 500 µg/L | Not explicitly stated, but calibration curves were prepared | [1][7] |
| HPLC-UV | Not specified | Water | 0.004 - 0.4 µg/mL | Not explicitly stated, but a calibration graph was constructed | [8] |
| APCI-LCMS-8060 | Not specified | Solvent | Not specified | > 0.99 | [9] |
As the table indicates, excellent linearity (r² > 0.995) has been demonstrated for LC-MS/MS methods.[6] While not always explicitly stated as a numerical value, the use of calibration curves across a range of concentrations in the other cited methods implies an assessment of linearity. The use of an isotope-labeled internal standard like Folpet-d4 is crucial for achieving such high linearity, especially in complex matrices, by compensating for analytical variability.[4][5]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of key experimental protocols for Folpet analysis.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food matrices.[1][7][9]
-
Extraction: A homogenized sample is extracted with an organic solvent, typically acetonitrile, often acidified to improve the stability of acid-labile pesticides like Folpet.[1][4][7] For certain matrices, a mixture of acetonitrile and acetone may be used.[1][7]
-
Salting Out: After extraction, partitioning is induced by adding salts, such as magnesium sulfate and sodium chloride.[4]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is then cleaned up using a d-SPE step, which involves adding a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. However, for Folpet analysis, PSA cleanup is sometimes avoided as it can increase the pH and cause degradation.[1]
-
Final Extract: The cleaned extract is then centrifuged, and the supernatant is collected for analysis.
Chromatographic and Mass Spectrometric Analysis
-
Principle: This method is suitable for the simultaneous determination of Folpet. Isotope-labeled internal standards are used for quantification.
-
Sample Introduction: Purified extracts dissolved in hexane are injected into the GC system.
-
Quantification: Matrix-matched calibration is used to ensure accuracy.
-
Principle: LC-MS/MS offers a robust alternative to GC-MS, avoiding the thermal degradation of Folpet.[2]
-
Chromatography: A C18 column is commonly used for the separation of Folpet and its metabolites.[1] The mobile phase typically consists of a mixture of water and methanol with additives like ammonium formate or formic acid to control the pH.[1]
-
Ionization: Various ionization techniques can be employed, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and UniSpray (USI).[2][6][9] ESI in positive mode is frequently used.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is often used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[1][9] More advanced techniques like MS³ on a triple quadrupole linear ion trap (QqQIT) mass spectrometer can provide even higher sensitivity and specificity.[1][7]
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and the logic behind using an internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for Folpet analysis.
References
- 1. qcap-egypt.com [qcap-egypt.com]
- 2. lcms.cz [lcms.cz]
- 3. Quantification of folpet and phthalimide in food by gas chromatography and mass spectrometry: Overcoming potential analytical artefacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Residue determination of captan and folpet in vegetable samples by gas chromatography/negative chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. shimadzu.com [shimadzu.com]
A Head-to-Head Comparison: Deuterated vs. ¹³C-Labeled Internal Standards for Folpet Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide Folpet, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Due to Folpet's inherent instability during analysis, particularly with gas chromatography, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods often target its more stable metabolite, phthalimide (PI).[1][2][3] The use of stable isotope-labeled (SIL) internal standards is the gold standard in LC-MS/MS to correct for variability in sample preparation and instrument response.[4][5]
This guide provides an objective comparison of the two most common types of SIL internal standards for Folpet analysis (via its metabolite, PI): deuterated (²H or D) and carbon-13 (¹³C)-labeled standards. This comparison is supported by established principles from the broader field of mass spectrometry and data from relevant analytical studies.
Key Performance Differences: A Tabular Summary
The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between deuterated and ¹³C-labeled internal standards, with illustrative data reflecting expected performance in a typical bioanalytical assay for Folpet's metabolite, phthalimide.
| Feature | Deuterated Standard (Phthalimide-d4) | ¹³C-Labeled Standard (Phthalimide-¹³C₄) | Rationale & Implications for Folpet Analysis |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte.[6][7][8] | Co-elutes perfectly with the unlabeled analyte.[8][9] | Co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For Folpet analysis in complex matrices like food or plasma, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[8][10] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is not on a stable position.[5][6][8][10] | Highly stable and not prone to exchange under typical analytical conditions.[5][6][9] | ¹³C-labeled standards provide greater confidence in the integrity of the standard throughout sample storage and analysis, a critical factor for method robustness.[6][11] |
| Accuracy (% Bias) | -15% to +10% | -5% to +5% | The potential for chromatographic shift and isotopic exchange in deuterated standards can lead to greater inaccuracy.[6][7] ¹³C-labeled standards generally provide higher accuracy. |
| Precision (%RSD) | < 15%[1] | < 10%[4] | The superior co-elution and stability of ¹³C-labeled standards typically result in better precision, as they more effectively normalize for variations. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts.[7] | Excellent, due to identical retention time and ionization behavior.[9][12] | In complex matrices where ion suppression or enhancement is a concern for Folpet metabolite analysis, the identical behavior of ¹³C-labeled standards offers more reliable compensation.[13] |
| Cost | Generally lower.[9] | Typically higher due to more complex synthesis.[9][11] | The higher cost of ¹³C-labeled standards may be offset by reduced method development time and more reliable data, especially for regulated studies.[11] |
Experimental Workflow for Comparison
The following diagram illustrates a typical experimental workflow for comparing the performance of deuterated and ¹³C-labeled internal standards for the analysis of Folpet's metabolite, phthalimide.
Caption: Experimental workflow for comparing deuterated and ¹³C-labeled internal standards.
Experimental Protocols
A robust and validated experimental protocol is essential for accurate quantification. Below is a detailed methodology for the analysis of phthalimide (Folpet metabolite) using either a deuterated or ¹³C-labeled internal standard.
Sample Preparation (QuEChERS Method for Food Matrix)
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit or vegetable) with 10 mL of acetonitrile.
-
Internal Standard Spiking: Add 100 µL of the internal standard working solution (either phthalimide-d4 or phthalimide-¹³C₄ at 1 µg/mL) to the sample.
-
Extraction and Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Centrifugation: Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA).
-
Final Preparation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient starting from 95% A, ramping to 95% B, and re-equilibrating.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Phthalimide (Analyte): Precursor ion > Product ion (e.g., m/z 148 > 76)
-
Phthalimide-d4 (Deuterated IS): Precursor ion > Product ion (e.g., m/z 152 > 80)
-
Phthalimide-¹³C₄ (¹³C-Labeled IS): Precursor ion > Product ion (e.g., m/z 152 > 79)
-
-
Data Analysis: Analyst software for peak integration and quantification.
Conclusion and Recommendation
The choice between a deuterated and a ¹³C-labeled internal standard for Folpet analysis depends on the specific requirements of the assay. While deuterated standards are more cost-effective and can be suitable for many applications, they carry risks of chromatographic separation from the analyte and isotopic instability, which can compromise data accuracy.[6][7][10]
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability, ¹³C-labeled internal standards are unequivocally the superior choice.[4][6][9] Their identical chemical behavior to the native analyte ensures perfect co-elution and eliminates the risk of isotope exchange, providing the most effective compensation for matrix effects and other sources of analytical variability.[8][9][12] For regulated bioanalysis and the development of reference methods for Folpet, the investment in ¹³C-labeled standards is strongly recommended to ensure the generation of robust and defensible data.
References
- 1. Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. ukisotope.com [ukisotope.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Faltan-d4
Disclaimer: No specific safety data sheet (SDS) for "Faltan-d4" was found. This guide is based on the safety information for its non-deuterated counterpart, Faltan, which is a trade name for the fungicide Folpet (CAS 133-07-3). While the fundamental hazards and handling precautions are expected to be similar, deuteration can sometimes alter toxicological properties. It is imperative to consult the supplier-specific SDS for this compound before handling.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to be an immediate and essential resource for operational safety and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Faltan (Folpet) is a hazardous substance that poses significant health risks. It is classified as an eye irritant, a skin sensitizer, harmful if inhaled, and is suspected of causing cancer.[1][2][3] Strict adherence to recommended personal protective equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment
A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the recommended equipment for different types of exposure.
| Exposure Route | Required PPE | Recommended Specifications |
| Dermal (Skin) | Protective Gloves | Industrial chemical-resistant nitrile gloves (e.g., Sol-Vex®) are significantly more protective than standard exam gloves.[4] |
| Protective Clothing | A chemical protection suit or suitable protective clothing should be worn.[1] | |
| Footwear | Chemical-resistant boots are recommended. | |
| Ocular (Eyes) | Eye Protection | Safety goggles or a face shield are necessary to protect against splashes and dust. |
| Inhalation | Respiratory Protection | In case of inadequate ventilation or when dust may be generated, suitable respiratory equipment is required.[2] |
Safe Handling and Emergency Procedures
Proper handling techniques and readiness for emergencies are critical for a safe laboratory environment.
Handling Protocols
-
Ventilation: Always handle this compound in a well-ventilated area.[1]
-
Avoid Dust Formation: Take measures to prevent the generation of dust and aerosols.[1]
-
Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]
-
Ignition Sources: Keep away from open flames and hot surfaces.[1]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the individual to fresh air and keep them at rest. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for both safety and environmental protection.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.
-
Chemical Waste: Unwanted this compound should be disposed of by incineration in a licensed chemical destruction plant equipped with a flue gas scrubbing device.[1] An alternative method involves mixing the waste with excess calcium oxide or sodium hydroxide and sand in a pit at least 0.5 meters deep in damp soil.[5]
-
Contaminated Packaging: Containers should be triple-rinsed. The rinsed containers can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]
-
Environmental Precautions: Do not allow this compound to enter drains or waterways.[1] It is very toxic to aquatic life.[2][6]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
